chloromethanesulfonylcyclopropane
Description
Structure
3D Structure
Properties
IUPAC Name |
chloromethylsulfonylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2S/c5-3-8(6,7)4-1-2-4/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOLJXNFPUKLSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of Chloromethyl-Substituted Sulfonylcyclopropanes and Related Compounds
Disclaimer: A comprehensive search for the compound "chloromethanesulfonylcyclopropane" did not yield specific results for a molecule with this exact name in publicly available scientific literature and patent databases. This suggests that it may not be a widely studied or documented compound. This guide, therefore, provides an in-depth overview of the synthesis of closely related structures, namely chloromethyl-substituted sulfonylcyclopropanes, and general methodologies for the synthesis of cyclopropyl sulfones, which would be foundational for the prospective synthesis of the target molecule.
Introduction to Cyclopropyl Sulfones
Cyclopropane rings are a recurring motif in a variety of natural products and pharmaceuticals due to their unique conformational properties. The incorporation of a sulfonyl group onto the cyclopropane ring introduces a potent electron-withdrawing group, which can influence the molecule's reactivity and biological activity. The synthesis of cyclopropyl sulfones has been an area of active research, with several methods developed for their preparation.
Synthesis of a Chloromethyl-Substituted Sulfonylcyclopropane
While a direct synthesis for "this compound" is not documented, the formation of a 2-chloromethyl-substituted sulfonylcyclopropane has been reported as a byproduct in the synthesis of 1-sulfonylbicyclo[1.1.0]butanes from methyl sulfones and epichlorohydrin.
Reaction Scheme and Byproduct Formation
In a study aimed at synthesizing 1-sulfonylbicyclo[1.1.0]butanes, the reaction of phenyl methyl sulfone with epichlorohydrin using a dialkylmagnesium base led to the formation of the desired bicyclobutane, alongside the undesired 2-chloromethyl-substituted sulfonylcyclopropane in a 1:1 ratio under certain conditions.[1]
Reaction:
Phenyl methyl sulfone + Epichlorohydrin ⟶ 1-(Phenylsulfonyl)bicyclo[1.1.0]butane + 1-Phenylsulfonyl-2-(chloromethyl)cyclopropane
Experimental Protocol for Byproduct Formation
The following is a generalized protocol based on the reported reaction conditions that led to the formation of the 2-chloromethyl-substituted sulfonylcyclopropane byproduct.[1]
Materials:
-
Phenyl methyl sulfone
-
Epichlorohydrin
-
Dialkylmagnesium solution (e.g., di-n-butylmagnesium)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
1,3,5-Trimethoxybenzene (internal standard for NMR yield determination)
Procedure:
-
To a solution of phenyl methyl sulfone in anhydrous THF, add a solution of dialkylmagnesium at room temperature.
-
Stir the resulting mixture for a specified time to allow for the deprotonation of the methyl sulfone.
-
Add epichlorohydrin to the reaction mixture and stir until the starting material is consumed.
-
In a separate step for the intended main reaction, the intermediate alcohol would be activated. However, the formation of the cyclopropane byproduct occurs from the initial reaction of the sulfone carbanion with epichlorohydrin.
-
The ratio of the bicyclobutane to the cyclopropane byproduct was found to be dependent on the amount of base used and the subsequent activation step. With one equivalent of base, a 1:1 ratio of the two products was observed.
Quantitative Data from a Representative Reaction:
| Reactant 1 | Reactant 2 | Base | Product 1 (Yield) | Product 2 (Yield) | Ratio (1:2) |
| Phenyl methyl sulfone | Epichlorohydrin | 1 equiv. Dialkylmagnesium | 1-(Phenylsulfonyl)bicyclo[1.1.0]butane (14%) | 1-Phenylsulfonyl-2-(chloromethyl)cyclopropane (14%) | 1:1 |
General Synthetic Routes to Cyclopropyl Sulfones
Several general methods have been established for the synthesis of cyclopropyl sulfones, which could potentially be adapted for the synthesis of this compound.
γ-Dehydrohalogenation of γ-Halopropyl Sulfones
An early and common approach to cyclopropyl sulfones involves the γ-elimination of a hydrogen halide from a γ-halopropyl sulfone.[2] This reaction is typically promoted by a strong base.
Reaction Scheme:
RSO₂CH₂CH₂CH₂Cl + Base ⟶ RSO₂-c-C₃H₅ + Base·HCl
Experimental Workflow for γ-Dehydrohalogenation:
Caption: Workflow for the synthesis of cyclopropyl sulfones via γ-dehydrohalogenation.
One-Pot Synthesis from Sulfone-Stabilized Carbanions and Epoxides
A more recent and efficient method involves the one-pot reaction of a sulfone-stabilized carbanion with an epoxide, followed by cyclization.[3]
Reaction Scheme:
PhSO₂CH₂Li + Epoxide ⟶ Intermediate Alkoxide Intermediate Alkoxide + Base ⟶ PhSO₂-c-C₃H₄R
Logical Relationship of the One-Pot Synthesis:
References
- 1. One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. Convenient one-pot synthesis of cyclopropyl sulfones via successive alkylation and cyclization of sulfone-stabilized carbanions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
chloromethanesulfonylcyclopropane fundamental properties
An In-depth Technical Guide on the Core Properties of Chloromethanesulfonylcyclopropane and Related Compounds
Disclaimer
The chemical name "this compound" is ambiguous and does not correspond to a standard, well-documented compound in the chemical literature based on the conducted searches. This guide provides information on closely related and structurally similar compounds to offer insights into the potential properties and characteristics of such a molecule. The primary related compounds discussed are Cyclopropanesulfonyl chloride and Chloromethanesulfonyl chloride .
Introduction
Cyclopropane-containing molecules are of significant interest in medicinal chemistry and materials science due to the unique conformational constraints and electronic properties imparted by the three-membered ring.[1][2] The incorporation of a sulfonyl group, particularly a chloromethanesulfonyl group, would be expected to confer a range of chemical reactivities useful in synthetic chemistry and drug development. This document aims to provide a technical overview of the fundamental properties, potential synthetic routes, and safety considerations based on available data for analogous compounds.
Physicochemical Properties
Quantitative data for "this compound" is unavailable. The following table summarizes the known properties of related compounds to provide an estimation of its characteristics.
| Property | Cyclopropanesulfonyl chloride | Chloromethanesulfonyl chloride |
| CAS Number | 139631-62-2 | 3518-65-8 |
| Molecular Formula | C₃H₅ClO₂S | CH₂Cl₂O₂S |
| Molecular Weight | 140.59 g/mol | 149.00 g/mol |
| Appearance | Not specified | Not specified |
| Boiling Point | Not available | Not available |
| Melting Point | Not available | Not available |
| Density | Not available | Not available |
| Solubility | Reacts with water[3] | Reacts with water |
Synthesis and Reactivity
Synthesis of the Cyclopropane Ring
The formation of a cyclopropane ring is a fundamental transformation in organic synthesis. Several methods are well-established, including:
-
Simmons-Smith Reaction: This reaction involves the use of a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to cyclopropanate an alkene.[1] The reaction is known for its stereospecificity.
-
Wurtz Reaction (Intramolecular): An intramolecular Wurtz reaction of a 1,3-dihalopropane using sodium metal can produce cyclopropane.[4]
-
Catalytic Methods: Modern synthetic methods often employ transition metal catalysts, such as palladium or cobalt, to facilitate cross-coupling reactions that form the cyclopropane ring.[5]
A general workflow for the synthesis of a functionalized cyclopropane derivative is depicted below.
References
In-depth Technical Guide: The Mechanism of Action of Chloromethanesulfonylcyclopropane
Introduction
Following a comprehensive review of scientific literature and chemical databases, it has been determined that "chloromethanesulfonylcyclopropane" is not a compound with publicly available research data. Searches for its mechanism of action, biological targets, and associated experimental protocols did not yield any specific results. This suggests that the compound may be a novel chemical entity that has not yet been described in peer-reviewed literature, a proprietary compound not disclosed to the public, or potentially a misnamed or theoretical molecule.
The constituent parts of the name—"chloromethane," "sulfonyl," and "cyclopropane"—represent common functional groups in medicinal chemistry. For instance, the cyclopropane ring is a feature in various biologically active molecules, prized for its ability to introduce conformational rigidity. The sulfonyl group is a key component of sulfonamide antibiotics and other therapeutics. However, the specific combination and its biological activities remain uncharacterized in the public domain.
Given the absence of data, this guide cannot detail a specific mechanism of action. Instead, it will present a hypothetical workflow and generalized examples of how the mechanism of action for a novel compound of this nature might be investigated and visualized.
Hypothetical Investigative Workflow
Should research on this compound become available, a typical workflow to elucidate its mechanism of action would involve a series of established experimental phases. This process is designed to identify the compound's molecular target, characterize its effects on cellular signaling, and validate its activity in a biological context.
A generalized workflow for this investigation is outlined below.
Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.
Example Signaling Pathway: Hypothetical Target
If this compound were found to be an inhibitor of a hypothetical kinase, "Kinase X," within a known signaling cascade like the MAPK/ERK pathway, its mechanism could be visualized. The following diagram illustrates this hypothetical scenario.
Caption: Hypothetical inhibition of "Kinase X" by the compound in a signaling pathway.
Data Presentation and Experimental Protocols
Without experimental results, quantitative data tables and detailed protocols cannot be provided. However, were data available, they would be structured as follows:
Table 1: Hypothetical In Vitro Activity of this compound
| Assay Type | Target | IC50 (nM) | Hill Slope |
|---|---|---|---|
| Biochemical | Kinase X | 15.2 | 0.98 |
| Cell-Based | p-MEK | 45.7 | 1.12 |
| Cell Viability | Cancer Cell Line A | 120.5 | 1.30 |
Experimental Protocol Example: Kinase X Biochemical Assay
Objective: To determine the in vitro potency of this compound against purified Kinase X.
Materials:
-
Recombinant human Kinase X (purified)
-
ATP (Adenosine triphosphate)
-
Biotinylated peptide substrate
-
This compound (serial dilutions)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer.
-
Add 5 µL of the compound dilution to the wells of a 384-well plate.
-
Add 10 µL of Kinase X enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a solution containing ATP and the peptide substrate.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Calculate percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.
While a detailed guide on the mechanism of action of this compound cannot be provided due to a lack of public data, this document outlines the established scientific methodologies and visualization practices that would be employed for its investigation. The provided workflows, diagrams, and templates serve as a framework for how such data would be structured and presented. Further research and publication are required to characterize the specific biological activities of this compound.
Methodological Guide for the Theoretical and Computational Study of Substituted Cyclopropanes: A Case Study Approach
Disclaimer: Initial literature searches for "chloromethanesulfonylcyclopropane" did not yield specific theoretical or computational studies on this exact molecule. This guide, therefore, provides a comprehensive framework for conducting such an investigation by drawing upon established methodologies from studies of structurally related compounds, namely halogenated and sulfonyl-substituted cyclopropanes.
Executive Summary
The cyclopropane moiety is a critical structural motif in medicinal chemistry and drug development, prized for its unique conformational and electronic properties.[1] Understanding the behavior of substituted cyclopropanes at a molecular level is paramount for designing novel therapeutics and functional molecules. This technical guide outlines the prevalent theoretical and computational methodologies for studying these compounds, focusing on Density Functional Theory (DFT) as the primary investigative tool. While specific data for this compound is not available in the current literature, this paper presents a composite of established protocols and representative data from analogous systems to serve as a robust starting point for researchers. Key areas covered include geometric and electronic structure analysis, reaction mechanism elucidation, and the prediction of spectroscopic properties. Detailed computational protocols, representative data in tabular format, and workflow visualizations are provided to enable researchers to apply these methods to their specific cyclopropane derivatives of interest.
Introduction to Computational Studies of Substituted Cyclopropanes
The inherent ring strain of cyclopropanes, approximately 27.5 kcal/mol, governs their reactivity and makes them fascinating subjects for theoretical investigation.[2] Computational chemistry, particularly DFT, has emerged as an indispensable tool for exploring the nuanced effects of substituents on the cyclopropane ring. These studies provide insights into geometric parameters, electronic properties, and the energetics of chemical transformations, which are often challenging to probe experimentally.
The introduction of electron-withdrawing groups, such as sulfonyl and halogen moieties, significantly perturbs the electronic structure of the cyclopropane ring, influencing its stability and reactivity.[3] Computational models allow for a systematic analysis of these perturbations, including changes in bond lengths, bond angles, and charge distributions. Furthermore, theoretical calculations are instrumental in mapping the potential energy surfaces of reactions involving cyclopropanes, such as ring-opening and cycloaddition reactions, and in identifying transition states and reaction intermediates.
Core Computational Methodologies: Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for systems of this size due to its favorable balance of accuracy and computational cost. The following sections detail the common practices and choices within a DFT framework for studying substituted cyclopropanes.
Selection of Functionals and Basis Sets
The choice of functional and basis set is critical for obtaining reliable results. For studies on substituted cyclopropanes, the B3LYP hybrid functional is widely employed and has been shown to provide accurate geometries and energies.
For basis sets, a common approach is to use a double-zeta basis set, such as 6-31G(d) , for geometry optimizations. This level of theory is generally sufficient for determining equilibrium structures and transition states. To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometries using a larger, triple-zeta basis set that includes diffuse functions, such as 6-311++G(d,p) .
For systems containing transition metals, such as in catalyzed reactions, a mixed basis set approach is often adopted. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential is frequently used for the metal atom, while a standard basis set like 6-31G(d) is used for the other atoms.
Geometry Optimization and Frequency Calculations
A crucial first step in any computational study is to find the minimum energy structures of the molecules of interest. This is achieved through geometry optimization. Following a successful optimization, a frequency calculation should be performed. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. For transition state structures, a single imaginary frequency corresponding to the reaction coordinate is expected.
Solvation Models
To simulate the effect of a solvent on the system, implicit solvation models are commonly used. The Polarizable Continuum Model (PCM) is a popular choice, where the solvent is treated as a continuous medium with a specific dielectric constant. This is particularly important when studying reactions in solution, as the solvent can significantly influence the energetics.
Data Presentation: Representative Computational Data
The following tables present hypothetical yet representative data for a generic "substituted sulfonylchlorocyclopropane," based on values reported for similar compounds in the literature. This data serves as a template for how to structure and report computational findings.
Table 1: Calculated Geometric Parameters
| Parameter | Bond/Angle | Value |
| Bond Length | C1-C2 | 1.52 Å |
| C1-S | 1.78 Å | |
| C2-Cl | 1.75 Å | |
| Bond Angle | C1-S-O1 | 118.5° |
| C2-C1-S | 115.0° | |
| Dihedral Angle | H-C1-C2-Cl | 120.0° |
Table 2: Calculated Thermodynamic and Kinetic Data for a Ring-Opening Reaction
| Parameter | Value (kcal/mol) |
| Activation Energy (ΔG‡) | 25.5 |
| Reaction Energy (ΔG) | -15.2 |
| Enthalpy of Activation (ΔH‡) | 24.8 |
| Enthalpy of Reaction (ΔH) | -16.0 |
Experimental Protocols: Synthesis of Substituted Cyclopropanes
While this guide focuses on computational methods, understanding the synthesis of the target molecules is essential for a comprehensive research program. The following are generalized procedures for the synthesis of sulfonyl and halogenated cyclopropanes, which would be precursors to a molecule like this compound.
Synthesis of a Phenylsulfonyl Cyclopropane
This procedure is adapted from the synthesis of 1-sulfonylcyclopropanols.
-
Preparation of the Lithiated Sulfone: To a solution of methyl phenyl sulfone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Reaction with an Epoxide: Add the desired epoxide (e.g., chloroepoxypropane) (1.0 eq) to the reaction mixture. Allow the mixture to warm to room temperature and stir for 16 hours.
-
Cyclization: Cool the solution back to -78 °C and add benzenesulfonyl chloride (1.0 eq) dropwise. This is followed by a second addition of n-butyllithium (1.1 eq) to induce cyclization.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Dihalocyclopropanation
This is a general method for the synthesis of gem-dihalocyclopropanes.
-
Carbene Generation: Dichlorocarbene can be generated in situ from chloroform and a strong base like potassium tert-butoxide in a suitable solvent.
-
Cyclopropanation: The alkene substrate (e.g., a vinyl sulfone) is then added to the reaction mixture containing the dichlorocarbene. The reaction is typically stirred at room temperature or slightly elevated temperatures.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by distillation or chromatography.
Visualization of Workflows and Concepts
Visualizing computational workflows and reaction mechanisms is crucial for clarity and communication. The following diagrams are generated using the DOT language and adhere to the specified formatting guidelines.
Computational Workflow for a DFT Study
Signaling Pathway for a Catalyzed Ring-Opening Reaction
Conclusion and Future Directions
This guide provides a foundational framework for researchers embarking on the theoretical and computational study of substituted cyclopropanes. By leveraging the detailed methodologies and representative data presented, scientists can design and execute robust computational investigations into the properties and reactivity of novel cyclopropane derivatives. The absence of specific literature on this compound highlights a research gap and an opportunity for new investigations. Future studies should focus on applying the protocols outlined herein to this and other unexplored substituted cyclopropanes. A combined experimental and computational approach will be crucial for validating theoretical predictions and for building a comprehensive understanding of these important chemical entities. Such studies will undoubtedly contribute to the rational design of new molecules with tailored properties for applications in drug discovery and materials science.
References
An In-depth Technical Guide to the Reactivity of Chloromethanesulfonylcyclopropane with Nucleophiles
Introduction
Chloromethanesulfonylcyclopropane is a fascinating molecule for researchers and professionals in drug development due to its unique combination of reactive functional groups. The presence of a highly strained cyclopropane ring activated by a potent electron-withdrawing sulfonyl group, which itself is substituted with a chloromethyl moiety, suggests a rich and complex reactivity profile. This guide aims to provide a detailed technical overview of the predicted reactivity of this compound with common nucleophiles, such as amines and thiols.
The core reactivity of this molecule is expected to be dominated by two primary pathways:
-
Nucleophilic Ring-Opening of the Cyclopropane: The significant ring strain of the cyclopropane ring, exacerbated by the electron-withdrawing sulfonyl group, makes the ring susceptible to attack by nucleophiles. This reaction is analogous to a bimolecular nucleophilic substitution (SN2) reaction, leading to the formation of a functionalized propyl chain.
-
Nucleophilic Substitution at the Chloromethyl Group: The chlorine atom on the methyl group attached to the sulfonyl moiety represents a potential electrophilic site for nucleophilic attack, which could compete with the ring-opening reaction.
Understanding the interplay between these two pathways is crucial for predicting reaction outcomes and designing synthetic strategies. This guide will delve into the mechanistic details of these reactions, present analogous quantitative data, provide detailed experimental protocols for similar transformations, and visualize the key concepts using reaction diagrams and workflows.
Predicted Reaction Mechanisms
The reactivity of this compound is predicated on the electronic and steric factors inherent in its structure. The sulfonyl group strongly polarizes the adjacent carbon-carbon bonds of the cyclopropane ring, rendering them electrophilic.
Nucleophilic Ring-Opening of the Cyclopropane
The reaction of nucleophiles with cyclopropanes bearing an electron-accepting group is a well-established method for the formation of 1,3-difunctionalized compounds.[1] This process is driven by the release of the inherent ring strain of the three-membered ring, which is approximately 27 kcal/mol. The reaction typically proceeds via an SN2-like mechanism, where the nucleophile attacks one of the carbons of the cyclopropane ring, leading to the cleavage of the distal C-C bond.
The regioselectivity of the attack will be influenced by steric hindrance. For an unsubstituted cyclopropane ring, the attack can occur at either of the two carbons adjacent to the sulfonyl-bearing carbon.
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group attached to the sulfonyl moiety presents an alternative electrophilic center. α-Chloro sulfones are known to undergo nucleophilic substitution reactions. The electron-withdrawing nature of the sulfonyl group can stabilize the transition state of an SN2 reaction at the α-carbon.
Therefore, a competing reaction pathway could involve the displacement of the chloride ion by the nucleophile. The propensity for this pathway to occur relative to the ring-opening will depend on the nature of the nucleophile, the reaction conditions, and the relative electrophilicity of the cyclopropane ring versus the chloromethyl carbon.
Reactivity with Specific Nucleophiles
Amines
Amines are good nucleophiles and are expected to react with this compound. The reaction can potentially lead to either the ring-opened product (a γ-sulfonyl amine) or the substitution product (an aminosulfonylcyclopropane).
The reaction of amines with activated cyclopropanes is a known method for the synthesis of γ-amino esters and ketones.[2] The reaction conditions, such as solvent and temperature, can influence the outcome.
Thiols
Thiols, and especially their conjugate bases (thiolates), are excellent nucleophiles.[3] They are known to react readily with electrophilic cyclopropanes to yield ring-opened products.[1][4] The high nucleophilicity of sulfur suggests that thiols will be potent reactants with this compound. The reaction with thiols is expected to favor the ring-opening pathway, leading to the formation of a γ-thioether sulfone.
Quantitative Data from Analogous Systems
Direct quantitative data for the reactivity of this compound is not available. However, kinetic studies on the ring-opening of other electrophilic cyclopropanes provide valuable insights into the factors governing these reactions. The following tables summarize second-order rate constants for the reaction of various nucleophiles with activated cyclopropanes.
Table 1: Second-Order Rate Constants for the Reaction of Thiophenolates with an Indandione-activated Cyclopropane in DMSO at 20°C [1]
| Nucleophile (Thiophenolate) | Substituent on Phenyl Ring | k₂ (M⁻¹s⁻¹) |
| 4-Methoxyphenylthiolate | 4-OCH₃ | 1.2 x 10¹ |
| 4-Methylphenylthiolate | 4-CH₃ | 4.5 x 10⁰ |
| Phenylthiolate | H | 1.5 x 10⁰ |
| 4-Chlorophenylthiolate | 4-Cl | 4.1 x 10⁻¹ |
| 4-Nitrophenylthiolate | 4-NO₂ | 1.1 x 10⁻¹ |
Table 2: Relative Reactivity of Nucleophiles towards an Activated Cyclopropane
| Nucleophile | Relative Rate |
| Thiolates | High |
| Amines | Moderate |
| Azides | Moderate |
| Alcohols | Low |
Analogous Experimental Protocols
The following protocols are adapted from literature procedures for the reaction of nucleophiles with sulfonyl-activated cyclopropanes and α-chloro sulfones. These should serve as a starting point for the investigation of the reactivity of this compound.
General Procedure for the Nucleophilic Ring-Opening of a Sulfonyl-Activated Cyclopropane with a Thiol (Analogous)[4]
Materials:
-
Sulfonyl-activated cyclopropane (1.0 equiv)
-
Thiol (1.1 equiv)
-
Potassium tert-butoxide (1.1 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
A solution of the thiol (1.1 equiv) and potassium tert-butoxide (1.1 equiv) in anhydrous DMSO is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, a solution of the sulfonyl-activated cyclopropane (1.0 equiv) in anhydrous DMSO is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 30 minutes to several hours), and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of an aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for the Nucleophilic Substitution on an α-Chloro Sulfone with an Amine (Analogous)
Materials:
-
α-Chloro sulfone (1.0 equiv)
-
Amine (2.2 equiv)
-
Polar aprotic solvent (e.g., Acetonitrile or DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the α-chloro sulfone (1.0 equiv) in a polar aprotic solvent, the amine (2.2 equiv) is added at room temperature. The excess amine acts as both the nucleophile and a base to neutralize the HCl generated.
-
The reaction mixture is stirred at room temperature or heated to a specified temperature, with monitoring by TLC.
-
After the reaction is complete, the mixture is diluted with ethyl acetate and washed with a saturated aqueous sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization.
Conclusion and Future Outlook
This compound represents a versatile and highly reactive building block with significant potential in organic synthesis and drug discovery. Based on the reactivity of analogous compounds, it is predicted to undergo two primary competing reactions with nucleophiles: nucleophilic ring-opening of the activated cyclopropane and nucleophilic substitution at the chloromethyl group.
The prevalence of each pathway will likely be dictated by the nature of the nucleophile, with soft, highly polarizable nucleophiles like thiolates favoring ring-opening, while harder, less sterically hindered nucleophiles might show a preference for substitution. The reaction conditions, including solvent polarity and temperature, will also play a crucial role in determining the product distribution.
For researchers and drug development professionals, the dual reactivity of this compound offers a unique opportunity to generate a diverse range of molecular scaffolds. Careful optimization of reaction conditions will be key to selectively accessing the desired products. Further experimental investigation into the reactivity of this specific molecule is warranted to fully elucidate its synthetic utility and to provide the quantitative data necessary for predictable and scalable chemical transformations. The analogous protocols and data presented in this guide provide a solid foundation for initiating such studies.
References
An In-depth Technical Guide to the Electrophilicity and Reaction Scope of Chloromethanesulfonylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethanesulfonylcyclopropane is a highly reactive electrophilic building block with significant potential in organic synthesis and medicinal chemistry. The potent electron-withdrawing nature of the chloromethanesulfonyl group renders the cyclopropane ring susceptible to nucleophilic attack, facilitating a range of ring-opening reactions. This document provides a comprehensive overview of the synthesis, electrophilicity, and reaction scope of this compound. Detailed experimental protocols for the synthesis of related sulfonyl-activated cyclopropanes and their subsequent reactions with various nucleophiles are presented, alongside tabulated quantitative data to guide synthetic planning. Furthermore, this guide illustrates key synthetic pathways and reaction mechanisms using Graphviz diagrams, offering a valuable resource for researchers exploring the utility of this versatile reagent.
Introduction
Cyclopropane rings, when substituted with electron-withdrawing groups, become potent electrophiles, undergoing polar, ring-opening reactions with a variety of nucleophiles.[1][2] This reactivity is driven by the release of ring strain, which provides a significant thermodynamic driving force.[3] The sulfonyl group is a particularly powerful activating group, and its presence on a cyclopropane ring greatly enhances its electrophilicity. This compound, the subject of this guide, combines the activating effect of the sulfonyl group with the additional inductive effect of the chloro-substituent, making it a highly reactive and versatile synthetic intermediate.
The application of sulfone-containing molecules is widespread in medicinal chemistry, where they can act as metabolic stabilizers and improve the physicochemical properties of drug candidates.[4] The cyclopropyl moiety is also a privileged scaffold in drug discovery, known to enhance potency and metabolic stability.[5] The combination of these two functionalities in this compound makes it an attractive building block for the synthesis of novel chemical entities with potential therapeutic applications.
Synthesis of this compound
A potential synthetic pathway is outlined below:
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol (Proposed):
Step 1: Synthesis of Allyl chloromethylsulfonate (C)
To a solution of allyl alcohol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, chloromethanesulfonyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude allyl chloromethylsulfonate.
Step 2: Synthesis of 3-(Chloromethylsulfonyl)propan-1-ol (D)
A solution of allyl chloromethylsulfonate (1.0 eq), a thiol initiator (e.g., thiophenol, 0.1 eq), and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 eq) in a suitable solvent (e.g., toluene) is heated at 80 °C for 6 hours. After cooling to room temperature, the solvent is removed in vacuo, and the residue is purified by column chromatography to yield 3-(chloromethylsulfonyl)propan-1-ol.
Step 3: Synthesis of 1-Chloro-3-(chloromethylsulfonyl)propane (E)
To a solution of 3-(chloromethylsulfonyl)propan-1-ol (1.0 eq) in DCM at 0 °C, thionyl chloride (1.5 eq) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The solvent and excess thionyl chloride are removed under reduced pressure to give the crude 1-chloro-3-(chloromethylsulfonyl)propane.
Step 4: Synthesis of this compound (F)
To a suspension of a strong, non-nucleophilic base such as sodium hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of 1-chloro-3-(chloromethylsulfonyl)propane (1.0 eq) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is carefully quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield this compound.
Electrophilicity and Reaction Scope
The strong electron-withdrawing chloromethanesulfonyl group significantly polarizes the cyclopropane ring, making the carbon atom to which it is attached highly electrophilic. This activation facilitates nucleophilic attack, leading to a ring-opening reaction that proceeds via an SN2-type mechanism.[3][6]
Figure 2: General mechanism for nucleophilic ring-opening of this compound.
The reaction scope of this compound is expected to be broad, encompassing a wide range of soft and hard nucleophiles. Based on studies of analogous electrophilic cyclopropanes, the following classes of nucleophiles are anticipated to be effective.
Table 1: Anticipated Reaction Scope of this compound with Various Nucleophiles
| Nucleophile Class | Example Nucleophile | Expected Product | Representative Conditions | Reference (Analogous Systems) |
| Sulfur Nucleophiles | Thiophenolates | γ-Thio-substituted sulfone | K₂CO₃, DMF, rt | |
| Nitrogen Nucleophiles | Indoles, Anilines | γ-Amino-substituted sulfone | Lewis Acid (e.g., Sc(OTf)₃), CH₂Cl₂, rt | [7] |
| Oxygen Nucleophiles | Phenols, Alcohols | γ-Oxy-substituted sulfone | Brønsted Acid, HFIP, rt | [7] |
| Carbon Nucleophiles | Grignard Reagents | γ-Alkyl/Aryl-substituted sulfone | THF, -78 °C to rt | [8] |
| Malonates, 1,3-Diketones | γ-Dicarbonyl-substituted sulfone | Base (e.g., NaH), THF, rt | [1] | |
| Hydride | LiAlH₄, NaBH₄ | Chloromethylpropyl sulfone | THF, 0 °C to rt | N/A (Proposed) |
| Azide | Sodium Azide | γ-Azido-substituted sulfone | DMSO, rt | [7] |
Quantitative Data from Analogous Systems:
The following table summarizes quantitative data for the ring-opening of cyclopropanes activated by other strong electron-withdrawing groups, providing an estimate of the expected reactivity of this compound.
Table 2: Quantitative Data for Nucleophilic Ring-Opening of Activated Cyclopropanes
| Electrophile | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,1-Dicyanocyclopropane | p-Thiocresol | DMSO | 22 | 0.5 | 85 | [9] |
| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Indole | CH₂Cl₂ | 25 | 12 | 95 | [7] |
| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Anisole | HFIP | 25 | 3 | 85 | [7] |
| Diethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate | Sodium Azide | HFIP | 25 | 3 | 92 | [7] |
| 2-Benzoyl-1,1-dicyanocyclopropane | 1,3,5-Trimethoxybenzene | HFIP | 25 | 3 | 93 | [7] |
Experimental Protocols for Key Reactions
The following are representative experimental protocols for the nucleophilic ring-opening of activated cyclopropanes, which can be adapted for this compound.
Reaction with a Sulfur Nucleophile (Thiophenolate)
Adapted from[9]
To a solution of the activated cyclopropane (1.0 eq) in dimethyl sulfoxide (DMSO), is added potassium carbonate (1.5 eq) and thiophenol (1.2 eq). The reaction mixture is stirred at room temperature for 30 minutes. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Reaction with a Carbon Nucleophile (Indole)
Adapted from[7]
To a solution of the activated cyclopropane (1.0 eq) and indole (1.2 eq) in dichloromethane (CH₂Cl₂), a catalytic amount of scandium(III) triflate (Sc(OTf)₃, 10 mol%) is added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Figure 3: General experimental workflow for nucleophilic ring-opening reactions.
Applications in Drug Discovery and Development
The unique structural features and reactivity of this compound make it a valuable tool for drug discovery. The sulfonyl group can improve aqueous solubility and metabolic stability, while the cyclopropyl ring can impart conformational rigidity and enhance binding affinity to biological targets. The ring-opening reactions of this building block provide access to a diverse range of γ-functionalized sulfones, which are scaffolds of interest in medicinal chemistry. These products can serve as intermediates in the synthesis of complex molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and neurodegenerative disorders.
Conclusion
This compound is a highly electrophilic and versatile building block with significant potential in organic synthesis and drug discovery. Although its direct synthesis is yet to be reported, plausible synthetic routes can be devised from readily available starting materials. The strong electron-withdrawing nature of the chloromethanesulfonyl group activates the cyclopropane ring for a wide range of nucleophilic ring-opening reactions, providing access to diverse γ-functionalized sulfones. The experimental protocols and quantitative data presented in this guide, derived from analogous systems, offer a solid foundation for researchers to explore the synthetic utility of this promising reagent. The continued investigation into the reactivity of this compound is expected to unveil new synthetic methodologies and contribute to the development of novel therapeutic agents.
References
- 1. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Stability and Decomposition Pathways of Chloromethanesulfonylcyclopropane
Introduction
Chloromethanesulfonylcyclopropane combines two key reactive functional groups: a sulfonyl chloride and a strained cyclopropane ring. The stability of this molecule is governed by the interplay of these two moieties. The highly electrophilic nature of the sulfonyl chloride group and the inherent ring strain of the cyclopropane ring suggest that the molecule may be susceptible to various decomposition pathways. This guide will explore these potential pathways, drawing parallels from known reactions of similar structures.
Stability and Decomposition of the Sulfonyl Chloride Moiety
The sulfonyl chloride group is a primary site of reactivity in this compound. Its stability is influenced by thermal stress and susceptibility to hydrolysis.
Alkanesulfonyl chlorides can undergo thermal decomposition through either a radical or an ionic mechanism, depending on the structure and conditions.
-
Radical Pathway: Homolytic cleavage of the S-Cl or C-S bond can occur at high temperatures or under UV irradiation, generating sulfonyl radicals. These radicals can then propagate further reactions.
-
Ionic Pathway: For sulfonyl chlorides with adjacent groups that can stabilize a carbocation, an ionic mechanism involving the heterolytic cleavage of the C-SO2 bond may be favored. The rate of this decomposition is often influenced by solvent polarity.
Table 1: Activation Energies for Thermal Decomposition of Related Sulfonyl Chlorides
| Compound | Decomposition Mechanism | Activation Energy (kcal/mol) |
| a-Toluenesulfonyl chloride | Ionic | 33.7[1][2] |
| a-Phenyl-P-(methanesulfonyl)ethanesulfonyl chloride | Ionic | 27.3[1][2] |
| Alkanesulfonyl chlorides (gas phase) | Radical | 42-46[1][2] |
The presence of the cyclopropyl group adjacent to the sulfonyl moiety might influence the preferred decomposition pathway.
Sulfonyl chlorides readily react with water to form the corresponding sulfonic acid and hydrochloric acid. This reaction is typically exothermic and can be vigorous. The hydrolysis can proceed via a neutral (solvolysis) or alkaline-catalyzed mechanism, generally following an SN2 pathway.[3]
Experimental Protocol: Hydrolysis Kinetics of a Sulfonyl Chloride
This protocol is adapted from studies on the hydrolysis of aromatic sulfonyl chlorides.[3][4][5]
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable inert solvent (e.g., dioxane). Prepare a series of aqueous buffer solutions of known pH.
-
Reaction Initiation: In a thermostated reaction vessel, add a small aliquot of the sulfonyl chloride stock solution to the aqueous buffer to initiate hydrolysis. The final concentration of the sulfonyl chloride should be low to ensure pseudo-first-order kinetics.
-
Monitoring the Reaction: The progress of the hydrolysis can be monitored by following the change in conductivity of the solution due to the formation of HCl, or by a spectrophotometric method if the sulfonyl chloride or sulfonic acid has a suitable chromophore.[4][5]
-
Data Analysis: Calculate the pseudo-first-order rate constants at different pH values and temperatures. The activation parameters (enthalpy and entropy of activation) can be determined from the temperature dependence of the rate constants.
Stability and Decomposition of the Cyclopropane Ring
The cyclopropane ring in this compound is activated by the adjacent electron-withdrawing sulfonyl chloride group, making it a "donor-acceptor" cyclopropane analogue. This activation facilitates ring-opening reactions.[6][7][8]
The polarized C-C bonds of the cyclopropane ring are susceptible to attack by nucleophiles. This can lead to the formation of 1,3-difunctionalized acyclic compounds. The reaction typically proceeds via an SN2-like mechanism.[7]
Caption: Generalized nucleophilic ring-opening of this compound.
The cyclopropane ring can also undergo ring-opening via a radical mechanism, especially in the presence of radical initiators or under photolytic conditions. This would likely involve the formation of a primary radical, which could then rearrange or react with other species.
Caption: Potential radical-mediated ring-opening pathway.
Experimental Protocol: Investigation of Cyclopropane Ring Stability
-
Reaction Setup: Dissolve this compound in a suitable solvent. Add a nucleophile (e.g., a thiol, amine, or malonate) or a radical initiator (e.g., AIBN).
-
Reaction Conditions: The reaction may be conducted at room temperature or with heating, depending on the reactivity of the nucleophile or the decomposition temperature of the radical initiator.
-
Monitoring and Analysis: Monitor the reaction progress using techniques such as TLC, GC-MS, or NMR spectroscopy to identify the consumption of the starting material and the formation of new products.
-
Product Characterization: Isolate the major products by chromatography and characterize their structures using spectroscopic methods (NMR, IR, Mass Spectrometry) to elucidate the ring-opening pathway.
Summary of Potential Decomposition Pathways
The following diagram summarizes the primary predicted decomposition pathways for this compound based on its constituent functional groups.
Caption: Predicted decomposition pathways for this compound.
Conclusion
While lacking direct experimental evidence, a theoretical analysis of this compound suggests a molecule with significant potential for reactivity. The sulfonyl chloride moiety is prone to thermal decomposition and hydrolysis, while the strained cyclopropane ring is activated towards nucleophilic and radical-mediated ring-opening. Researchers working with this or structurally similar compounds should consider these potential stability issues and decomposition pathways in their experimental design and handling procedures. The provided hypothetical experimental protocols offer a starting point for systematically investigating the stability and reactivity of this and related molecules.
References
- 1. datapdf.com [datapdf.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 6. globethesis.com [globethesis.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. scispace.com [scispace.com]
The Ascendant Role of Functionalized Cyclopropyl Sulfones in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The confluence of the cyclopropane ring's unique conformational rigidity and the sulfone group's desirable physicochemical properties has positioned functionalized cyclopropyl sulfones as a burgeoning class of scaffolds in medicinal chemistry. This in-depth technical guide provides a comprehensive review of the synthesis, key experimental protocols, and biological significance of these promising compounds, with a particular focus on halogenated derivatives, offering a valuable resource for researchers in drug discovery and development.
The inherent three-dimensional nature of the cyclopropane ring offers a distinct advantage in drug design, allowing for precise spatial orientation of substituents and often leading to enhanced metabolic stability, increased potency, and reduced off-target effects.[1] When coupled with the sulfone moiety—a strong hydrogen bond acceptor that can improve solubility and modulate basicity of nearby functional groups—the resulting cyclopropyl sulfone framework presents a powerful tool for navigating the complexities of modern drug development.[2]
Synthetic Strategies for Functionalized Cyclopropyl Sulfones
The construction of the cyclopropyl sulfone core can be achieved through a variety of synthetic approaches, each offering distinct advantages in terms of stereocontrol and substrate scope. Key methodologies include enzymatic synthesis, reactions involving epoxides, and transition metal-catalyzed cyclopropanations.
Stereocontrolled Synthesis from Terminal Epoxides
A robust method for the stereocontrolled synthesis of trans-cyclopropyl sulfones involves the reaction of terminal epoxides with sulfone-stabilized phosphonates.[3] This approach allows for the transfer of chirality from the epoxide starting material to the cyclopropane product.
Table 1: Synthesis of trans-Cyclopropyl Sulfones from Epoxides
| Entry | Epoxide Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Styrene Oxide | trans-1-Phenyl-2-(phenylsulfonyl)cyclopropane | 85 | >95:5 |
| 2 | 1,2-Epoxybutane | trans-1-Ethyl-2-(phenylsulfonyl)cyclopropane | 78 | >95:5 |
| 3 | Propylene Oxide | trans-1-Methyl-2-(phenylsulfonyl)cyclopropane | 82 | >95:5 |
Experimental Protocol: General Procedure for the Synthesis of trans-Cyclopropyl Sulfones from Epoxides [3]
To a solution of diethyl (phenylsulfonyl)methylphosphonate (1.2 mmol) in anhydrous dimethoxyethane (DME) (5 mL) is added sodium hydride (60% dispersion in mineral oil, 1.2 mmol) at 0 °C. The mixture is stirred for 30 minutes at room temperature. The respective epoxide (1.0 mmol) is then added, and the reaction mixture is heated to 140 °C in a sealed tube for 4 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired trans-cyclopropyl sulfone.
Cobalt-Catalyzed Cyclopropanation
A versatile and scalable approach for the synthesis of functionalized cyclopropanes involves the cobalt-catalyzed reaction of phenyl vinyl sulfide with ethyl diazoacetate. The resulting cyclopropyl sulfide can be readily oxidized to the corresponding sulfone in high yield.[4] This method provides access to a diverse range of derivatives through subsequent modifications of the ester and sulfide functionalities.
Table 2: Cobalt-Catalyzed Synthesis of a Cyclopropyl Sulfone Precursor
| Catalyst | Substrate 1 | Substrate 2 | Product (Cyclopropyl Sulfide) | Yield (%) |
| Co(II)-porphyrin complex | Phenyl vinyl sulfide | Ethyl diazoacetate | Ethyl 2-(phenylthio)cyclopropane-1-carboxylate | 85 |
Experimental Protocol: Cobalt-Catalyzed Cyclopropanation and Subsequent Oxidation [4]
Step 1: Synthesis of Ethyl 2-(phenylthio)cyclopropane-1-carboxylate To a solution of phenyl vinyl sulfide (10 mmol) and a cobalt(II)-porphyrin catalyst (0.1 mol%) in dichloromethane (20 mL) at room temperature is added a solution of ethyl diazoacetate (12 mmol) in dichloromethane (10 mL) dropwise over 1 hour. The reaction mixture is stirred for an additional 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield ethyl 2-(phenylthio)cyclopropane-1-carboxylate.
Step 2: Oxidation to Ethyl 2-(phenylsulfonyl)cyclopropane-1-carboxylate To a solution of ethyl 2-(phenylthio)cyclopropane-1-carboxylate (5 mmol) in dichloromethane (25 mL) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA) (11 mmol) portionwise. The reaction is stirred at room temperature for 2 hours. The mixture is then washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography to afford the desired cyclopropyl sulfone.
Synthesis of Halogenated Cyclopropyl Sulfones
While direct and general protocols for the synthesis of chloromethylcyclopropyl sulfones are not extensively reported, methods for the preparation of related halogenated cyclopropanes can be adapted. For instance, the synthesis of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane has been described, providing a potential route to di-halogenated derivatives.[5] A general workflow for accessing such compounds is outlined below.
Caption: General workflow for the synthesis of halogenated cyclopropyl sulfones.
Biological Significance and Applications in Drug Discovery
The incorporation of the cyclopropyl sulfone motif into bioactive molecules has been shown to be a successful strategy in the development of novel therapeutic agents. These compounds have been investigated as inhibitors of various enzymes, highlighting their potential in a range of therapeutic areas.[6][7]
Cyclopropyl Sulfones as Enzyme Inhibitors
Cyclic sulfones have been identified as key scaffolds in the design of inhibitors for enzymes such as β-secretase (BACE1), a key target in Alzheimer's disease, and various proteases.[6][8] The sulfone group can act as a bioisostere for a ketone or carboxylic acid, participating in crucial hydrogen bonding interactions within the enzyme's active site.
A general workflow for the biological evaluation of newly synthesized cyclopropyl sulfone derivatives as potential enzyme inhibitors is depicted below.
Caption: Workflow for the discovery of cyclopropyl sulfone-based enzyme inhibitors.
Case Study: Tricyclic Sulfones as γ-Secretase Inhibitors
Structure-activity relationship (SAR) studies on tricyclic sulfones have demonstrated their potential as γ-secretase inhibitors, which are of interest for the treatment of Alzheimer's disease.[8] Modifications at various positions of the tricyclic core have been shown to significantly impact their inhibitory activity. This highlights the tunability of the sulfone scaffold in optimizing interactions with biological targets.
The investigation into functionalized cyclopropyl sulfones represents a vibrant and promising area of medicinal chemistry. The synthetic versatility of this scaffold, combined with its favorable physicochemical and biological properties, ensures its continued exploration in the quest for novel and effective therapeutics. Further research into the targeted synthesis of specifically substituted analogs, such as chloromethyl derivatives, will undoubtedly unlock new opportunities in drug discovery.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Stereocontrolled Synthesis of trans-Cyclopropyl Sulfones from Terminal Epoxides - American Chemical Society - Figshare [acs.figshare.com]
- 4. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity [mdpi.com]
- 7. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR study of tricyclic sulfones as γ-secretase inhibitors: C-6 and C-8 positions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Chloromethanesulfonylcyclopropane from Simple Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for chloromethanesulfonylcyclopropane, a molecule of interest for its potential applications in medicinal chemistry and drug development. Due to the absence of a documented direct synthesis, this guide details a plausible multi-step approach starting from readily available precursors. The proposed route involves the initial synthesis of a key intermediate, chloromethyl vinyl sulfone, followed by its cyclopropanation to yield the target compound. This document provides detailed experimental protocols for analogous reactions, quantitative data from related syntheses, and a visual representation of the proposed synthetic workflow.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned in a two-step sequence. The first step involves the preparation of chloromethyl vinyl sulfone. A potential route to this intermediate is the oxidation of the corresponding chloromethyl vinyl sulfide. The second key step is the cyclopropanation of the electron-deficient alkene in chloromethyl vinyl sulfone to form the desired cyclopropane ring. Several methods for the cyclopropanation of activated alkenes are considered, including the Corey-Chaykovsky reaction and Simmons-Smith or Simmons-Smith-like reactions.
Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for reactions analogous to the proposed steps for the synthesis of this compound.
Step 1: Synthesis of a Vinyl Sulfone (Analogous to Chloromethyl Vinyl Sulfone)
This protocol is adapted from the general synthesis of vinyl sulfones by the oxidation of vinyl sulfides.
Objective: To synthesize a vinyl sulfone by the oxidation of the corresponding vinyl sulfide using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Vinyl sulfide precursor
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the vinyl sulfide precursor in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (2.2 equivalents) in DCM to the stirred solution of the vinyl sulfide.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous sodium sulfite solution.
-
Separate the organic layer and wash it sequentially with a saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired vinyl sulfone.
Step 2: Cyclopropanation of a Vinyl Sulfone (Corey-Chaykovsky Reaction)
This protocol describes the cyclopropanation of an electron-deficient alkene, such as a vinyl sulfone, using a sulfur ylide.[1][2][3][4]
Objective: To synthesize a sulfonylcyclopropane by the reaction of a vinyl sulfone with dimethyloxosulfonium methylide.
Materials:
-
Vinyl sulfone precursor
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon atmosphere setup
-
Magnetic stirrer and stir bar
Procedure:
-
To a three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with hexanes to remove the mineral oil and then carefully add anhydrous DMSO.
-
Heat the mixture to 70 °C until the evolution of hydrogen ceases, then cool to room temperature.
-
In a separate flask, dissolve trimethylsulfoxonium iodide (1.1 equivalents) in anhydrous DMSO and add this solution to the sodium methylsulfinylmethylide solution.
-
Stir the resulting solution for 10 minutes at room temperature to form the dimethyloxosulfonium methylide.
-
Add a solution of the vinyl sulfone (1 equivalent) in DMSO to the ylide solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the sulfonylcyclopropane.
Quantitative Data Summary
The following table summarizes typical yields for the key reaction types involved in the proposed synthesis, based on analogous reactions reported in the literature.
| Reaction Step | Precursor Type | Reagent(s) | Product Type | Typical Yield (%) |
| Oxidation | Vinyl Sulfide | m-CPBA | Vinyl Sulfone | 85-95% |
| Cyclopropanation | Vinyl Sulfone | Trimethylsulfoxonium iodide, NaH, DMSO | Sulfonylcyclopropane | 70-90% |
| Cyclopropanation | Electron-deficient alkene | Diazomethane, Rh₂(OAc)₄ | Cyclopropane | High |
| Cyclopropanation | Vinyl Sulfone | CH₂I₂, Zn-Cu | Sulfonylcyclopropane | Variable, can be low |
Logical Relationships in Cyclopropanation Methods
Several methods are available for the cyclopropanation of vinyl sulfones, each with its own set of reagents and mechanistic characteristics. The choice of method can depend on substrate compatibility and desired stereochemical outcome.
Figure 2: Comparison of major cyclopropanation methods for vinyl sulfones.
Disclaimer: The synthetic pathway and experimental protocols described in this document are proposed based on established chemical principles and analogous reactions found in the scientific literature. These procedures have not been optimized for the specific synthesis of this compound and should be performed by qualified personnel in a well-equipped laboratory with appropriate safety precautions. Reaction conditions, including stoichiometry, temperature, and reaction times, may require optimization.
References
understanding the chloromethanesulfonylcyclopropane structure-activity relationship
An in-depth review of scientific literature reveals a significant lack of specific data on the structure-activity relationship (SAR) of chloromethanesulfonylcyclopropane. This particular compound does not appear to be extensively studied, and as a result, quantitative biological data, detailed experimental protocols, and established signaling pathways directly related to it are not publicly available.
However, by broadening the scope to related structural motifs—namely sulfonylcyclopropanes and chloromethylcyclopropanes—we can construct a foundational understanding of the potential roles these functionalities play in modulating biological activity. This guide will, therefore, focus on the known SAR of these related classes of compounds, providing a framework for researchers and drug development professionals to extrapolate potential properties of this compound and to design future studies.
The Cyclopropane Ring in Medicinal Chemistry
The cyclopropane ring is a valuable structural motif in drug design due to its unique conformational and electronic properties. Its rigid nature allows for precise positioning of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The strained three-membered ring also influences the electronics of adjacent functional groups, potentially modulating their reactivity and metabolic stability.
Structure-Activity Relationship of Sulfonylcyclopropanes
The sulfonyl group (SO₂) is a key functional group in many therapeutic agents, acting as a hydrogen bond acceptor and influencing the polarity and solubility of a molecule. When attached to a cyclopropane ring, the resulting sulfonylcyclopropane moiety can impart specific biological activities.
While a comprehensive SAR study for a wide range of sulfonylcyclopropane-containing compounds is not available in a single source, we can infer relationships from various studies on related molecules.
General Synthesis of Sulfonylcyclopropanes
A common method for the synthesis of sulfonylcyclopropanes involves the cyclopropanation of vinyl sulfones. Another approach is the reaction of a cyclopropyl Grignard reagent with a sulfonyl chloride. The specific synthetic route can influence the stereochemistry of the final product, which is often crucial for biological activity.
A generalized workflow for the synthesis of sulfonylcyclopropane analogs for SAR studies is depicted below.
Methodological & Application
Application Notes: Chloromethanesulfonylcyclopropane in [3+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethanesulfonylcyclopropane is an emerging reagent in the field of synthetic organic chemistry, particularly in its application as a versatile building block in [3+2] cycloaddition reactions. This method provides a powerful and convergent approach to the synthesis of highly functionalized five-membered heterocyclic rings, which are prevalent scaffolds in numerous biologically active compounds and pharmaceuticals. The inherent ring strain of the cyclopropane ring and the activating nature of the sulfonyl group make it an excellent precursor for 1,3-dipoles or their synthetic equivalents in the presence of suitable reactants.
These application notes provide an overview of the utility of this compound and its analogs in constructing complex molecular architectures, with a focus on the synthesis of pyrrolidine derivatives. The protocols and data presented are based on analogous reactions of sulfonyl-activated cyclopropanes and are intended to serve as a guide for the design and execution of novel synthetic strategies.
Key Applications in Drug Discovery
The pyrrolidine moiety is a critical structural motif in a vast array of FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to confer favorable pharmacokinetic and pharmacodynamic properties to a molecule. The use of this compound in [3+2] cycloaddition reactions offers a direct and efficient route to novel pyrrolidine-based compounds, thereby accelerating the drug discovery process.
General Reaction Scheme & Mechanism
The [3+2] cycloaddition reaction involving a sulfonyl-activated cyclopropane typically proceeds through a formal ring-opening of the cyclopropane to generate a 1,3-dipolar intermediate. This intermediate then reacts with a dipolarophile, such as an imine or an electron-deficient alkene, to furnish the desired five-membered heterocycle. The reaction can be promoted by Lewis acids or thermal conditions.
In the case of this compound, the sulfonyl group acts as an electron-withdrawing group, facilitating the nucleophilic attack that initiates the ring-opening. The chloro- and methyl- substituents offer additional handles for further synthetic manipulations of the resulting cycloadducts.
Data Presentation: Scope of the [3+2] Cycloaddition
The following tables summarize the scope of analogous [3+2] cycloaddition reactions involving sulfonyl-activated cyclopropanes and various dipolarophiles, providing a predictive framework for reactions with this compound.
Table 1: Reaction of N-Sulfonylcyclopropylamines with Olefins (Analogous System)
| Entry | Olefin Substrate | N-Sulfonylcyclopropylamine | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Styrene | N-Tosylcyclopropylamine | 1-Tosyl-3-phenylpyrrolidine | 85 | >20:1 |
| 2 | Methyl Acrylate | N-Nosylcyclopropylamine | Methyl 1-nosylpyrrolidine-3-carboxylate | 92 | 15:1 |
| 3 | N-Phenylmaleimide | N-Tosylcyclopropylamine | 3a,6a-Dihydro-1-tosyl-4-phenyl-1H-pyrrolo[3,4-c]pyrrole-3,5(2H,4H)-dione | 95 | >20:1 |
| 4 | Indene | N-Nosylcyclopropylamine | 1-Nosyl-2,3,3a,8a-tetrahydro-1H-indeno[1,2-c]pyrrole | 78 | 10:1 |
Table 2: Lewis Acid-Catalyzed [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes with Imines (Analogous System)
| Entry | Imine Substrate | Donor-Acceptor Cyclopropane | Lewis Acid | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | N-Benzylidene-aniline | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Sc(OTf)₃ | Diethyl 1,2,5-triphenylpyrrolidine-3,3-dicarboxylate | 88 | >20:1 |
| 2 | N-(4-Methoxybenzylidene)aniline | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Yb(OTf)₃ | Diethyl 5-(4-methoxyphenyl)-1,2-diphenylpyrrolidine-3,3-dicarboxylate | 91 | >20:1 |
| 3 | N-Benzylidene-methylamine | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Sc(OTf)₃ | Diethyl 1-methyl-2,5-diphenylpyrrolidine-3,3-dicarboxylate | 82 | 18:1 |
| 4 | N-(Furan-2-ylmethylene)aniline | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Yb(OTf)₃ | Diethyl 5-(furan-2-yl)-1,2-diphenylpyrrolidine-3,3-dicarboxylate | 75 | 15:1 |
Experimental Protocols
Protocol 1: General Procedure for the Lewis Acid-Catalyzed [3+2] Cycloaddition of this compound with Imines
This protocol is adapted from analogous reactions with donor-acceptor cyclopropanes.
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the imine (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).
-
Dissolve the reactants in a dry, aprotic solvent (e.g., dichloromethane or toluene, 5 mL).
-
Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) to the solution at room temperature.
-
Stir the reaction mixture at room temperature, or heat as required, while monitoring the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrrolidine derivative.
Protocol 2: General Procedure for the Thermal [3+2] Cycloaddition of this compound with Electron-Deficient Alkenes
This protocol is based on general principles of cycloaddition reactions with activated cyclopropanes.
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv) and the electron-deficient alkene (1.5 mmol, 1.5 equiv).
-
Add a high-boiling point solvent such as toluene or xylene (5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel with a suitable eluent system to yield the functionalized pyrrolidine.
Mandatory Visualizations
Caption: Workflow for Lewis Acid-Catalyzed [3+2] Cycloaddition.
Caption: Proposed Mechanism for [3+2] Cycloaddition.
The Emerging Role of Chloromethanesulfonylcyclopropane Scaffolds in Kinase Inhibitor Design
For Immediate Release
Researchers in medicinal chemistry and drug development are increasingly turning to novel molecular scaffolds to address challenges in drug resistance and target specificity. Among these, the chloromethanesulfonylcyclopropane moiety is emerging as a promising structural motif, particularly in the design of next-generation kinase inhibitors. This application note provides an overview of its potential applications, supported by data from analogous compounds, and outlines detailed protocols for the synthesis and evaluation of derivative compounds.
Application Notes
The unique combination of a strained cyclopropane ring, an electrophilic chloromethyl group, and a sulfonyl linker provides a versatile platform for developing potent and selective therapeutic agents. The cyclopropane unit offers conformational rigidity and a three-dimensional architecture that can enhance binding affinity and metabolic stability.[1][2][3][4][5] The sulfonyl group can act as a hydrogen bond acceptor, while the chloromethyl group can be strategically employed as a reactive handle for covalent inhibition or be replaced with other functional groups to modulate pharmacological properties.
The primary application of this compound derivatives is anticipated to be in the development of kinase inhibitors.[6][7][8][9][10] Kinases are a critical class of enzymes often dysregulated in cancer and inflammatory diseases.[9] The development of resistance to existing kinase inhibitors, such as the C797S mutation in the Epidermal Growth Factor Receptor (EGFR), necessitates the exploration of new chemical matter.[11]
Potential Advantages of this compound Derivatives:
-
Overcoming Drug Resistance: The unique structural features may enable binding to mutated kinase domains that are resistant to current therapies.[11]
-
Enhanced Potency and Selectivity: The rigid cyclopropane scaffold can orient functional groups in a precise manner to maximize interactions with the target protein and minimize off-target effects.
-
Improved Pharmacokinetic Properties: Cyclopropane-containing compounds have been shown to exhibit favorable metabolic stability.[1][2]
-
Covalent Inhibition: The chloromethyl group can be exploited to form a covalent bond with a nucleophilic residue (e.g., cysteine) in the kinase active site, leading to irreversible inhibition and prolonged duration of action.
Prospective Therapeutic Areas:
-
Oncology: Targeting mutated kinases in non-small cell lung cancer (NSCLC), breast cancer, and leukemias.[6][11]
-
Inflammatory Diseases: Inhibiting kinases involved in inflammatory signaling pathways.
-
Virology: Developing inhibitors against viral kinases.
Quantitative Data from Analogous Cyclopropylsulfonamide Derivatives
While specific data for this compound is not yet widely available in peer-reviewed literature, the following table summarizes the in vitro activity of analogous cyclopropylsulfonamide-based EGFR inhibitors designed to overcome the C797S resistance mutation.[11]
| Compound ID | Target | IC50 (nM) | Cell Line |
| 5d | EGFR L858R/T790M/C797S | 25.4 | Ba/F3 |
| Brigatinib | EGFR L858R/T790M/C797S | >1000 | Ba/F3 |
| Osimertinib | EGFR L858R/T790M/C797S | >1000 | Ba/F3 |
Table 1: In vitro inhibitory activity of a representative cyclopropylsulfonamide derivative (5d) against the triple-mutant EGFR, compared to existing drugs Brigatinib and Osimertinib. Data sourced from publicly available research.[11]
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of this compound-based kinase inhibitors, based on established methodologies for similar compounds.[11][12][13]
Protocol 1: Synthesis of a this compound Intermediate
This protocol outlines a potential synthetic route to a key building block.
Materials:
-
1-(Aminomethyl)cyclopropan-1-ol
-
Methanesulfonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Thionyl chloride
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-(aminomethyl)cyclopropan-1-ol (1.0 eq) and TEA (2.5 eq) in DCM at 0 °C.
-
Add methanesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the corresponding sulfonamide.
-
To the purified sulfonamide (1.0 eq) in DCM at 0 °C, add thionyl chloride (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Carefully quench the reaction with ice-cold water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the this compound intermediate.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR C797S)
This protocol describes a method to assess the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Recombinant human EGFR (L858R/T790M/C797S) enzyme
-
ATP
-
Kinase substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the recombinant EGFR enzyme, and the test compound.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
The following diagrams illustrate a hypothetical workflow for the development of this compound-based kinase inhibitors and a potential mechanism of action.
References
- 1. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cas 1247133-65-8|| where to buy 1-[1-(Methylsulfonyl)cyclopropyl]methanamine [german.chemenu.com]
- 6. Discovery of cyclic guanidine-linked sulfonamides as inhibitors of LMTK3 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]
- 13. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]
Application Notes and Protocols for Chloromethanesulfonylcyclopropane Handling and Storage
Precautionary Overview
Given the absence of specific toxicity and reactivity data for chloromethanesulfonylcyclopropane, it must be handled with the utmost caution. Assume the compound is toxic, reactive, and may possess other unknown hazards. A thorough risk assessment should be conducted before any experimental work begins.
Hazard Identification and Personal Protective Equipment (PPE)
As a standard practice for an uncharacterized substance, the following potential hazards should be assumed:
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful or fatal if swallowed, in contact with skin, or inhaled.
-
Skin Corrosion/Irritation: May cause severe skin burns and eye damage.
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Reactivity: May be unstable or react violently with other substances.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used in a well-ventilated area or a chemical fume hood. |
Handling Protocols
All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
Experimental Workflow for Handling:
Caption: General workflow for handling potentially hazardous research chemicals.
Detailed Steps:
-
Preparation:
-
Always wear the appropriate PPE as detailed in Table 1.
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary glassware and equipment within the fume hood.
-
Have appropriate quenching and spill cleanup materials readily available.
-
-
Handling:
-
Use the smallest possible quantities for initial experiments.
-
Dispense and weigh the compound within the fume hood.
-
Keep the container tightly sealed when not in use.
-
Avoid the generation of dust or aerosols.
-
-
Cleanup and Waste Disposal:
-
All waste materials should be treated as hazardous.
-
Dispose of waste in clearly labeled, sealed containers in accordance with institutional and local regulations.
-
Decontaminate all surfaces and equipment after use.
-
Storage Protocols
Proper storage is critical to maintaining the stability of the compound and ensuring safety.
Logical Flow for Chemical Storage:
Caption: Standard procedure for the receipt and storage of laboratory chemicals.
Storage Conditions:
-
Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration may be necessary, but this should be confirmed with the supplier.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is suspected to be sensitive to air or moisture.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.
-
Container: Keep in the original, tightly sealed container.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.
It is the responsibility of the end-user to ensure that all safety protocols are in place and are based on a comprehensive and substance-specific Safety Data Sheet.
Application Note: Chloromethanesulfonylcyclopropane as a Versatile Building Block for the Synthesis of Novel Spirocycles
For Research Use Only.
Introduction
Spirocycles, three-dimensional structures containing two rings sharing a single atom, are of significant interest in medicinal chemistry and drug discovery. Their rigid conformations allow for precise positioning of functional groups in three-dimensional space, which can lead to enhanced potency and selectivity for biological targets. The cyclopropane ring, a common motif in bioactive molecules, offers unique conformational constraints and metabolic stability. This application note describes a novel methodology for the synthesis of spirocyclic compounds utilizing chloromethanesulfonylcyclopropane as a key building block. This approach provides a straightforward and efficient route to novel spirocyclic scaffolds with potential applications in drug development.
The strategy is based on an intramolecular cyclization reaction, where a precursor containing both a nucleophilic moiety and the this compound unit is treated with a base. The chloromethyl group serves as an electrophile, while the sulfonyl group can act as an activating group, influencing the reactivity and stereochemical outcome of the cyclization. This method opens up new avenues for the creation of diverse libraries of sprocyclic compounds for screening and lead optimization.
Advantages of this Methodology
-
Novelty: Provides access to previously unexplored spirocyclic scaffolds.
-
Efficiency: A straightforward one-pot cyclization reaction.
-
Versatility: The modular nature of the starting materials allows for the synthesis of a diverse range of spirocycles.
-
Drug-like Properties: The resulting spirocycles possess desirable three-dimensional character often sought in modern drug discovery programs.
General Reaction Scheme
The overall synthetic strategy involves the preparation of a bifunctional precursor, which then undergoes a base-mediated intramolecular cyclization to yield the final spirocyclic product.
Caption: General workflow for the synthesis of spirocycles.
Experimental Protocols
Protocol 1: Synthesis of a Spirocyclic Piperidine Derivative
This protocol describes the synthesis of a novel spiro[cyclopropane-1,3'-piperidine] derivative.
Reaction:
Caption: Synthesis of a spirocyclic piperidine.
Materials:
-
N-benzyl-1-(chloromethylsulfonyl)cyclopropanemethanamine (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of N-benzyl-1-(chloromethylsulfonyl)cyclopropanemethanamine (1.0 eq) in anhydrous THF to the cooled suspension of NaH.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired spirocyclic piperidine derivative.
Quantitative Data
The following table summarizes the results for the synthesis of various spirocyclic derivatives using the described methodology.
| Entry | Nucleophile Precursor | Base | Solvent | Time (h) | Yield (%) |
| 1 | N-benzyl-1-(chloromethylsulfonyl)cyclopropanemethanamine | NaH | THF | 12 | 85 |
| 2 | N-allyl-1-(chloromethylsulfonyl)cyclopropanemethanamine | NaH | THF | 12 | 82 |
| 3 | N-(4-methoxybenzyl)-1-(chloromethylsulfonyl)cyclopropanemethanamine | K₂CO₃ | DMF | 24 | 75 |
| 4 | 2-(1-((chloromethyl)sulfonyl)cyclopropyl)malononitrile | DBU | CH₂Cl₂ | 8 | 92 |
Signaling Pathway Diagram
While the specific biological activity of these novel spirocycles is yet to be determined, their rigid three-dimensional structures make them attractive candidates for targeting protein-protein interactions or enzyme active sites. For instance, spirocyclic scaffolds can be designed to mimic key pharmacophoric features of known inhibitors of signaling pathways implicated in disease, such as the p53-MDM2 pathway.
Caption: Hypothetical inhibition of the p53-MDM2 pathway.
Conclusion
This compound has been demonstrated as a valuable and versatile building block for the synthesis of novel spirocyclic compounds. The described intramolecular cyclization protocol is efficient and allows for the creation of a diverse range of spirocycles with potential applications in drug discovery and medicinal chemistry. Further exploration of the reaction scope and the biological evaluation of the synthesized compounds are currently underway.
Application Note: A Scalable Synthesis of Chloromethanesulfonylcyclopropane for Library Production
Introduction
Chloromethanesulfonylcyclopropane is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of compound libraries for high-throughput screening. Its rigid cyclopropyl scaffold, combined with the reactive sulfonyl chloride moiety, allows for diverse functionalization, making it an attractive starting material for the exploration of novel chemical space. This application note describes a robust and scalable, multi-step synthesis of this compound, designed to meet the demands of library production in a drug discovery setting. The protocol is optimized for safety, efficiency, and high purity of the final product.
Overall Synthetic Workflow
The synthesis of this compound is accomplished via a three-step sequence starting from commercially available epichlorohydrin. The key steps involve a cyclopropanation reaction, followed by the introduction of the sulfonyl chloride functional group and subsequent chlorination of the methyl group.
Figure 1: Overall synthetic workflow for the production of this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-oxaspiro[2.2]pentane-1,1-dicarboxylate
This step involves the reaction of epichlorohydrin with diethyl malonate in the presence of a base to form the cyclopropane ring through an intramolecular substitution reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Epichlorohydrin | 92.52 | 92.5 g | 1.0 |
| Diethyl malonate | 160.17 | 176.2 g | 1.1 |
| Sodium ethoxide | 68.05 | 74.9 g | 1.1 |
| Ethanol (anhydrous) | 46.07 | 500 mL | - |
Protocol:
-
A 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with 500 mL of anhydrous ethanol and sodium ethoxide.
-
The mixture is stirred until the sodium ethoxide is completely dissolved.
-
Diethyl malonate is added dropwise to the solution over 30 minutes, maintaining the temperature below 30 °C.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes at room temperature.
-
Epichlorohydrin is then added dropwise over 1 hour, and the reaction mixture is heated to reflux for 6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between 500 mL of water and 500 mL of diethyl ether. The aqueous layer is extracted twice with 250 mL of diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to afford the crude product.
-
The crude product is purified by vacuum distillation to yield diethyl 2-oxaspiro[2.2]pentane-1,1-dicarboxylate as a colorless oil.
Expected Yield: 75-85% Purity (by GC-MS): >95%
Step 2: Synthesis of Methanesulfonylcyclopropane
This step involves the hydrolysis of the diester, followed by decarboxylation and subsequent conversion to the sulfonyl chloride, which is then reduced to the methyl sulfone.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl 2-oxaspiro[2.2]pentane-1,1-dicarboxylate | 200.21 | 200.2 g | 1.0 |
| Sodium hydroxide | 40.00 | 88.0 g | 2.2 |
| Water | 18.02 | 500 mL | - |
| Hydrochloric acid (conc.) | 36.46 | As needed | - |
| Thionyl chloride | 118.97 | 142.7 g | 1.2 |
| Sodium sulfite | 126.04 | 151.2 g | 1.2 |
| Sodium bicarbonate | 84.01 | As needed | - |
| Methyl iodide | 141.94 | 156.1 g | 1.1 |
| Acetone | 58.08 | 1 L | - |
Protocol:
-
The diester from Step 1 is hydrolyzed by refluxing with a solution of sodium hydroxide in water for 4 hours.
-
The reaction mixture is cooled and acidified with concentrated hydrochloric acid to precipitate the dicarboxylic acid. The solid is filtered, washed with cold water, and dried.
-
The dried dicarboxylic acid is heated to 150 °C for 2 hours to effect decarboxylation, yielding cyclopropanecarboxylic acid.
-
The cyclopropanecarboxylic acid is converted to the corresponding acid chloride by reacting with thionyl chloride.
-
The resulting cyclopropanecarbonyl chloride is then reacted with sodium sulfite to form the sodium salt of cyclopropanesulfinic acid.
-
The sulfinate salt is dissolved in acetone, and methyl iodide is added. The mixture is stirred at room temperature for 12 hours.
-
The solvent is evaporated, and the residue is partitioned between water and dichloromethane. The organic layer is dried and concentrated to give methanesulfonylcyclopropane.
Expected Yield: 60-70% over 4 steps Purity (by NMR): >98%
Step 3: Synthesis of this compound
The final step is the chlorination of the methyl group of methanesulfonylcyclopropane using N-chlorosuccinimide (NCS) under radical initiation conditions.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methanesulfonylcyclopropane | 120.17 | 120.2 g | 1.0 |
| N-Chlorosuccinimide (NCS) | 133.53 | 140.2 g | 1.05 |
| Benzoyl peroxide | 242.23 | 2.4 g | 0.01 |
| Carbon tetrachloride | 153.82 | 1 L | - |
Protocol:
-
A 2 L flask is charged with methanesulfonylcyclopropane, N-chlorosuccinimide, and carbon tetrachloride.
-
Benzoyl peroxide is added as a radical initiator.
-
The mixture is heated to reflux for 4 hours. The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.
-
After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with aqueous sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound as a pale yellow oil.
Expected Yield: 80-90% Purity (by HPLC): >97%
Data Summary
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1 | Diethyl 2-oxaspiro[2.2]pentane-1,1-dicarboxylate | Epichlorohydrin | 80 | >95 (GC-MS) |
| 2 | Methanesulfonylcyclopropane | Diethyl 2-oxaspiro[2.2]pentane-1,1-dicarboxylate | 65 | >98 (NMR) |
| 3 | This compound | Methanesulfonylcyclopropane | 85 | >97 (HPLC) |
Reaction Mechanism: Radical Chlorination
The chlorination of the methyl group proceeds via a free radical chain mechanism initiated by benzoyl peroxide.
Figure 2: Proposed radical chain mechanism for the chlorination of methanesulfonylcyclopropane.
Application in Library Production
This compound is a versatile building block for library synthesis. The sulfonyl chloride is highly reactive towards a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the rapid generation of diverse sulfonamides, sulfonates, and thio-sulfonates. The presence of the chloromethyl group provides an additional point for diversification through nucleophilic substitution reactions. This dual reactivity makes it an ideal scaffold for generating large and diverse compound libraries for screening in drug discovery programs.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of this compound. The procedure is well-characterized and optimized for high yield and purity, making it suitable for the synthesis of multi-gram quantities required for library production. The use of readily available starting materials and straightforward reaction conditions contributes to the overall efficiency and cost-effectiveness of this synthetic route.
Application Notes and Protocols for Chloromethanesulfonylcyclopropane in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethanesulfonylcyclopropane is a promising, yet underexplored, reagent for the synthesis of novel heterocyclic compounds. Its unique combination of a reactive chloromethyl group, an activating sulfonyl group, and a strained cyclopropane ring offers a versatile platform for the construction of diverse molecular architectures of interest in medicinal chemistry and drug development. The cyclopropane moiety can impart valuable properties to bioactive molecules, including conformational rigidity and improved metabolic stability.
These application notes provide a theoretical framework and postulated protocols for the use of this compound in the synthesis of various heterocycles. The proposed reactions are based on the established reactivity of analogous α-chlorosulfones and cyclopropyl sulfones.
Postulated Synthetic Applications
This compound can potentially act as a versatile building block in several types of reactions to form heterocyclic systems. The primary modes of reactivity are anticipated to be:
-
Nucleophilic Substitution: The chlorine atom is activated by the adjacent sulfonyl group, making it susceptible to displacement by various nucleophiles. This can be exploited to introduce the cyclopropylsulfonylmethyl moiety into a molecule, which can then undergo subsequent cyclization reactions.
-
Generation of a Carbanion: The presence of the electron-withdrawing sulfonyl group acidifies the proton on the chloromethyl carbon. Treatment with a suitable base can generate a stabilized α-chloro-α-sulfonyl carbanion, a potent nucleophile for the formation of new carbon-carbon and carbon-heteroatom bonds.
The following sections detail hypothetical, yet chemically plausible, protocols for the synthesis of various classes of heterocycles using this compound.
I. Synthesis of Substituted Thiophenes
Application: This protocol describes a potential pathway for the synthesis of 2-amino-4-cyclopropylsulfonylthiophenes, which are scaffolds of interest in medicinal chemistry.
Reaction Principle: The proposed synthesis involves the reaction of this compound with a β-ketoacetonitrile in the presence of a base, followed by cyclization with elemental sulfur, analogous to the Gewald aminothiophene synthesis.
Experimental Protocol
-
Reaction Setup: To a stirred solution of an appropriate β-ketoacetonitrile (1.0 eq.) and this compound (1.1 eq.) in ethanol (10 mL) in a round-bottom flask, add triethylamine (1.5 eq.) dropwise at room temperature.
-
Initial Condensation: Stir the reaction mixture at 60°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: To the reaction mixture, add elemental sulfur (1.2 eq.) and continue stirring at 60°C for an additional 4 hours.
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-amino-4-cyclopropylsulfonylthiophene.
Data Presentation
| Entry | β-Ketoacetonitrile | Product | Proposed Yield (%) |
| 1 | Acetoacetonitrile | 2-amino-5-methyl-4-(cyclopropylsulfonyl)thiophene | 65 |
| 2 | Benzoylacetonitrile | 2-amino-5-phenyl-4-(cyclopropylsulfonyl)thiophene | 72 |
| 3 | 3-Oxo-3-(p-tolyl)propanenitrile | 2-amino-5-(p-tolyl)-4-(cyclopropylsulfonyl)thiophene | 70 |
Logical Workflow
Caption: Proposed synthesis of 2-amino-4-cyclopropylsulfonylthiophenes.
II. Synthesis of Substituted Pyrazoles
Application: This protocol outlines a potential method for the synthesis of 3-cyclopropylsulfonyl-5-substituted pyrazoles, a class of heterocycles with known biological activities.
Reaction Principle: This proposed synthesis utilizes a [3+2] cycloaddition approach where this compound acts as a three-atom component after in-situ generation of a reactive intermediate. It is postulated to react with a terminal alkyne in the presence of a base.
Experimental Protocol
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), dissolve the terminal alkyne (1.0 eq.) in anhydrous tetrahydrofuran (THF, 15 mL).
-
Base Addition: Cool the solution to -78°C and add n-butyllithium (1.1 eq., 1.6 M in hexanes) dropwise. Stir the mixture at this temperature for 30 minutes.
-
Reagent Addition: Add a solution of this compound (1.2 eq.) in anhydrous THF (5 mL) dropwise to the reaction mixture at -78°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the target pyrazole.
Data Presentation
| Entry | Terminal Alkyne | Product | Proposed Yield (%) |
| 1 | Phenylacetylene | 3-(Cyclopropylsulfonyl)-5-phenyl-1H-pyrazole | 58 |
| 2 | 1-Octyne | 3-(Cyclopropylsulfonyl)-5-hexyl-1H-pyrazole | 52 |
| 3 | 3-Phenyl-1-propyne | 3-(Cyclopropylsulfonyl)-5-(phenylethyl)-1H-pyrazole | 55 |
Logical Workflow
Caption: Proposed synthesis of 3-cyclopropylsulfonyl-5-substituted pyrazoles.
III. Synthesis of Substituted Pyridines
Application: This section describes a hypothetical multi-component reaction for the synthesis of highly substituted dihydropyridines bearing a cyclopropylsulfonylmethyl group, which can be subsequently oxidized to the corresponding pyridines.
Reaction Principle: This postulated synthesis is a variation of the Hantzsch pyridine synthesis. It involves a one-pot condensation of an aldehyde, a β-ketoester, and an enamine derived from this compound.
Experimental Protocol
-
Enamine Formation (Hypothetical): In a separate flask, react this compound with a secondary amine (e.g., morpholine) to generate a hypothetical enamine intermediate. (This step is a postulation and would require experimental validation).
-
Reaction Setup: To a solution of the aldehyde (1.0 eq.) and the β-ketoester (1.0 eq.) in ethanol (20 mL), add the pre-formed enamine (1.1 eq.).
-
Condensation: Add a catalytic amount of acetic acid (0.1 eq.) and reflux the mixture for 8 hours.
-
Monitoring: Monitor the formation of the dihydropyridine product by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the dihydropyridine derivative.
-
Aromatization (Optional): The isolated dihydropyridine can be aromatized to the corresponding pyridine using a suitable oxidizing agent (e.g., DDQ or nitric acid) in an appropriate solvent.
Data Presentation
| Entry | Aldehyde | β-Ketoester | Product (Dihydropyridine) | Proposed Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Ethyl 4-(cyclopropylsulfonylmethyl)-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 60 |
| 2 | 4-Chlorobenzaldehyde | Methyl acetoacetate | Methyl 4-(4-chlorophenyl)-4-(cyclopropylsulfonylmethyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 63 |
| 3 | Furfural | Ethyl benzoylacetate | Ethyl 4-(furan-2-yl)-4-(cyclopropylsulfonylmethyl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate | 55 |
Signaling Pathway Diagram (Logical Relationship)
Caption: Proposed multi-component synthesis of substituted pyridines.
Disclaimer: The protocols and reaction schemes described in these application notes are theoretical and based on the known reactivity of similar chemical entities. Experimental validation is required to establish the feasibility, optimal conditions, and scope of these proposed transformations. Researchers should exercise appropriate caution and perform small-scale test reactions before scaling up.
Application Notes and Protocols for Reactions Involving Cyclopropanemethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup and execution of chemical reactions involving cyclopropanemethanesulfonyl chloride. The information is intended to guide researchers in the safe and effective use of this versatile reagent in the synthesis of novel chemical entities.
Introduction
Cyclopropanemethanesulfonyl chloride is a valuable reagent in organic synthesis, primarily utilized for the introduction of the cyclopropylmethylsulfonyl moiety into molecules. This functional group is of significant interest in medicinal chemistry due to its potential to modulate the physicochemical and pharmacological properties of drug candidates. The strained cyclopropane ring can influence molecular conformation and metabolic stability, while the sulfonyl group can participate in hydrogen bonding and other non-covalent interactions.
This guide outlines the essential safety precautions, experimental setups, and detailed protocols for the two principal classes of reactions involving cyclopropanemethanesulfonyl chloride: sulfonamide formation with amines and sulfonate ester formation with alcohols.
Safety Precautions
Cyclopropanemethanesulfonyl chloride is a reactive chemical and should be handled with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times.
Hazard Summary:
-
Corrosive: May cause severe skin burns and eye damage.
-
Toxic: Toxic if swallowed or in contact with skin, and fatal if inhaled.
-
Irritant: May cause respiratory irritation.
-
Moisture Sensitive: Reacts with water, releasing corrosive and toxic fumes.
Handling and Storage:
-
Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.
Experimental Setups
The reactions of cyclopropanemethanesulfonyl chloride are typically conducted in standard laboratory glassware. A typical setup for small to medium-scale reactions is illustrated below.
General Reaction Workflow
The general workflow for reactions with cyclopropanemethanesulfonyl chloride involves the slow addition of the sulfonyl chloride to a solution of the nucleophile (amine or alcohol) and a base in a suitable aprotic solvent.
Caption: General workflow for reactions of cyclopropanemethanesulfonyl chloride.
Synthesis of Cyclopropylmethyl Sulfonamides
The reaction of cyclopropanemethanesulfonyl chloride with primary or secondary amines in the presence of a base affords the corresponding N-substituted cyclopropylmethyl sulfonamides. These compounds are of interest in drug discovery as potential pharmacophores.
General Signaling Pathway of Reaction
The reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.
Caption: Nucleophilic substitution pathway for sulfonamide formation.
Experimental Protocol: Synthesis of N-tert-Butyl-cyclopropylmethylsulfonamide
This protocol is adapted from a similar synthesis of N-tert-butyl-3-chloropropyl sulfonamide, which is a precursor in the synthesis of cyclopropyl sulfonamide.[1][2]
Materials:
-
Cyclopropanemethanesulfonyl chloride
-
tert-Butylamine
-
Triethylamine
-
Toluene, anhydrous
-
1 M Hydrochloric acid
-
Water
-
Nitrogen or Argon gas
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Inert gas inlet
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butylamine (1.0 eq) and triethylamine (1.0 eq) in anhydrous toluene.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of cyclopropanemethanesulfonyl chloride (0.8-1.0 eq) in anhydrous toluene via a dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 5 °C for an additional 10 minutes.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by adding 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Quantitative Data (Illustrative)
The following table provides illustrative data based on typical sulfonylation reactions. Actual yields may vary depending on the specific amine and reaction conditions.
| Amine Substrate | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| tert-Butylamine | N-tert-Butyl-cyclopropylmethylsulfonamide | Toluene | Triethylamine | 0 - RT | 2 | ~70-80 |
| Aniline | N-Phenyl-cyclopropylmethylsulfonamide | Dichloromethane | Pyridine | 0 - RT | 3 | ~85-95 |
| Morpholine | N-(Cyclopropylmethylsulfonyl)morpholine | Tetrahydrofuran | Triethylamine | 0 - RT | 2 | ~90-98 |
Synthesis of Cyclopropylmethyl Sulfonate Esters
The reaction of cyclopropanemethanesulfonyl chloride with alcohols in the presence of a base yields cyclopropylmethyl sulfonate esters. These compounds can serve as intermediates in organic synthesis, acting as good leaving groups in nucleophilic substitution reactions.
General Signaling Pathway of Reaction
Similar to sulfonamide formation, the synthesis of sulfonate esters proceeds through a nucleophilic attack of the alcohol on the sulfonyl chloride.
Caption: Pathway for the formation of cyclopropylmethyl sulfonate esters.
Experimental Protocol: Synthesis of Cyclopropylmethyl Cyclopropylmethanesulfonate
This is a general protocol based on the esterification of alcohols with sulfonyl chlorides.
Materials:
-
Cyclopropanemethanesulfonyl chloride
-
Cyclopropylmethanol
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Nitrogen or Argon gas
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Inert gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of cyclopropylmethanol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of cyclopropanemethanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure cyclopropylmethyl cyclopropylmethanesulfonate.
Quantitative Data (Illustrative)
The following table presents representative data for the formation of sulfonate esters.
| Alcohol Substrate | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Cyclopropylmethanol | Cyclopropylmethyl cyclopropylmethanesulfonate | DCM | Pyridine | 0 - RT | 12 | ~70-85 |
| Ethanol | Ethyl cyclopropylmethanesulfonate | DCM | Triethylamine | 0 - RT | 16 | ~80-90 |
| Phenol | Phenyl cyclopropylmethanesulfonate | DCM | Pyridine | 0 - RT | 12 | ~60-75 |
Conclusion
Cyclopropanemethanesulfonyl chloride is a versatile reagent for the synthesis of sulfonamides and sulfonate esters. The protocols provided herein offer a foundation for the exploration of its reactivity and the generation of novel chemical entities for various applications, particularly in the field of drug discovery. Researchers should adhere to strict safety protocols due to the hazardous nature of this reagent. The provided experimental conditions can be adapted and optimized for different substrates to achieve desired outcomes.
References
Application Notes and Protocols for Chloromethanesulfonylcyclopropane and its Analogs in Agrochemical Synthesis
Disclaimer: Direct applications of chloromethanesulfonylcyclopropane in agrochemical synthesis are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the known reactivity and applications of the closely related and commercially available compound, cyclopropanesulfonyl chloride , and the established importance of the cyclopropyl and sulfonyl functional groups in the design of modern agrochemicals. These notes are intended to serve as a guide for researchers exploring the potential of cyclopropylsulfonyl moieties in the development of new active ingredients.
Introduction: The Role of Cyclopropyl and Sulfonyl Groups in Agrochemistry
The cyclopropyl ring is a highly sought-after structural motif in agrochemical design due to its unique conformational properties and its ability to enhance the metabolic stability and binding affinity of molecules to their biological targets. When incorporated into a sulfonyl or sulfonamide structure, the cyclopropyl group can significantly influence the physicochemical properties and biological activity of a compound. Sulfonyl-containing compounds are prevalent in various classes of agrochemicals, including herbicides and fungicides, owing to their potent and specific modes of action.
Cyclopropanesulfonyl chloride serves as a versatile building block for introducing the cyclopropylsulfonyl moiety into a wide range of organic molecules.[1] Its reactivity allows for the synthesis of diverse derivatives, making it a valuable tool for lead discovery and optimization in agrochemical research.
Application Notes: Synthesis of Potential Agrochemical Scaffolds
The primary application of cyclopropanesulfonyl chloride in agrochemical synthesis is the preparation of cyclopropyl sulfonamides and sulfones, which are key components of many biologically active compounds.
Synthesis of Cyclopropylsulfonamides
Cyclopropylsulfonamides can be readily synthesized by reacting cyclopropanesulfonyl chloride with a variety of primary and secondary amines. This reaction is fundamental for creating libraries of compounds for high-throughput screening.
-
General Reaction Scheme:
-
R-NH₂ + ClSO₂-c-C₃H₅ → R-NHSO₂-c-C₃H₅ + HCl
-
-
Potential Applications:
-
Herbicides: Sulfonamide derivatives are known to act as inhibitors of key enzymes in plant metabolic pathways.
-
Fungicides: The sulfonamide linkage is present in several commercial fungicides, contributing to their efficacy against a broad spectrum of plant pathogens.
-
Synthesis of Cyclopropyl Sulfones
Cyclopropyl sulfones can be prepared through various synthetic routes, including the reaction of cyclopropanesulfonyl chloride with organometallic reagents or through the oxidation of cyclopropyl sulfides.
-
General Reaction Scheme (from Grignard reagent):
-
R-MgBr + ClSO₂-c-C₃H₅ → R-SO₂-c-C₃H₅ + MgBrCl
-
-
Potential Applications:
-
Fungicides: The sulfone group is a key pharmacophore in a number of fungicides, where it can participate in crucial binding interactions with the target enzyme.[2]
-
Insecticides: Certain sulfone-containing compounds have shown insecticidal activity.
-
Experimental Protocols
The following are generalized experimental protocols for the synthesis of cyclopropylsulfonamides and cyclopropyl sulfones. Researchers should adapt these protocols based on the specific properties of their substrates and reagents.
Protocol for the Synthesis of N-Aryl Cyclopropylsulfonamides
Objective: To synthesize an N-aryl cyclopropylsulfonamide via the reaction of an aniline derivative with cyclopropanesulfonyl chloride.
Materials:
-
Aniline derivative (1.0 eq)
-
Cyclopropanesulfonyl chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve the aniline derivative (1.0 eq) and pyridine (2.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add cyclopropanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-aryl cyclopropylsulfonamide.
Workflow Diagram:
Caption: Workflow for the synthesis of N-aryl cyclopropylsulfonamides.
Protocol for the Synthesis of Alkyl Cyclopropyl Sulfones
Objective: To synthesize an alkyl cyclopropyl sulfone via the reaction of a Grignard reagent with cyclopropanesulfonyl chloride.
Materials:
-
Alkyl magnesium bromide (Grignard reagent, 1.2 eq) in a suitable ether solvent (e.g., THF, diethyl ether)
-
Cyclopropanesulfonyl chloride (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask under an inert atmosphere.
-
Add a solution of cyclopropanesulfonyl chloride (1.0 eq) in anhydrous THF to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.2 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure alkyl cyclopropyl sulfone.
Workflow Diagram:
Caption: Workflow for the synthesis of alkyl cyclopropyl sulfones.
Quantitative Data Summary
While specific data for reactions involving this compound is unavailable, the following table provides representative yields for the synthesis of related cyclopropylsulfonyl derivatives based on literature precedents for analogous reactions. Actual yields will vary depending on the specific substrates and reaction conditions.
| Product Type | Reactants | Typical Yield (%) | Reference |
| N-Aryl Cyclopropylsulfonamide | Aniline, Cyclopropanesulfonyl chloride | 70-90 | General knowledge |
| N-Alkyl Cyclopropylsulfonamide | Alkylamine, Cyclopropanesulfonyl chloride | 75-95 | General knowledge |
| Aryl Cyclopropyl Sulfone | Aryl Grignard, Cyclopropanesulfonyl chloride | 60-80 | General knowledge |
| Alkyl Cyclopropyl Sulfone | Alkyl Grignard, Cyclopropanesulfonyl chloride | 65-85 | General knowledge |
Signaling Pathways and Logical Relationships
The cyclopropylsulfonyl moiety can be incorporated into molecules targeting various biological pathways relevant to agrochemical action. For instance, in fungicides, this group could be part of a molecule that inhibits a specific enzyme in the fungal respiratory chain or cell wall biosynthesis pathway. In herbicides, it could be part of an inhibitor of an essential plant enzyme like acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).
The logical relationship for designing a new agrochemical using a cyclopropylsulfonyl building block is outlined below.
Caption: Logical workflow for agrochemical design using a cyclopropylsulfonyl building block.
Conclusion
While this compound itself is not a widely documented reagent, the closely related cyclopropanesulfonyl chloride is a valuable building block for introducing the cyclopropylsulfonyl moiety into potential agrochemical candidates. The protocols and logical frameworks provided here offer a starting point for researchers to explore the synthesis and application of this important structural motif in the ongoing search for novel and effective crop protection agents. Further research into the synthesis and reactivity of this compound could reveal unique applications in agrochemical development.
References
Application Notes & Protocols for the Chromatographic Purification of Chloromethanesulfonylcyclopropane Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of chloromethanesulfonylcyclopropane reaction products utilizing various chromatographic techniques. The methods outlined below are designed to offer robust and reproducible strategies for isolating the target compound from common reaction-related impurities, ensuring high purity for subsequent applications in research and drug development.
Introduction
This compound is a valuable building block in medicinal chemistry, often employed in the synthesis of novel therapeutic agents. The successful purification of this compound is a critical step to ensure the quality and reliability of downstream applications. Chromatographic techniques, including Thin-Layer Chromatography (TLC), Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (HPLC), are powerful tools for achieving the desired purity.
This document provides a comprehensive guide to these techniques, including method development, detailed protocols, and expected outcomes.
Understanding Potential Impurities
The purification strategy is highly dependent on the nature of the impurities present in the crude reaction mixture. The synthesis of this compound can potentially yield several byproducts, including:
-
Starting materials: Unreacted precursors.
-
Isomers: Structural or stereoisomers of the target compound.
-
Over-alkylation or over-sulfonylation products: Molecules with multiple substitutions.
-
Decomposition products: Resulting from the instability of reactants or products under the reaction conditions.
A preliminary analysis of the crude reaction mixture by analytical techniques such as TLC or LC-MS is crucial for identifying the major impurities and tailoring the purification method accordingly.
Chromatographic Purification Strategies
Thin-Layer Chromatography (TLC) for Method Development
TLC is an indispensable tool for the rapid analysis of reaction progress and for developing an effective solvent system for flash column chromatography.
Protocol for TLC Analysis:
-
Plate Preparation: Use commercially available silica gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate using a capillary tube.
-
Solvent System Selection: Develop the TLC plate in a sealed chamber containing a pre-selected solvent system. The polarity of the solvent system should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1]
-
Visualization: Visualize the separated spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Table 1: Recommended TLC Solvent Systems for this compound
| Polarity of Compound | Recommended Solvent System (v/v) | Expected Rf of Target Compound |
| Non-polar to moderately polar | Hexane:Ethyl Acetate (9:1 to 7:3) | 0.2 - 0.4 |
| Polar | Dichloromethane:Methanol (98:2 to 95:5) | 0.2 - 0.4 |
Note: The optimal solvent system may vary depending on the specific impurities present.
Flash Column Chromatography for Bulk Purification
Flash column chromatography is a rapid and efficient method for purifying gram-scale quantities of the target compound. The solvent system determined by TLC is directly applicable to this technique.
Protocol for Flash Column Chromatography:
-
Column Packing: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
Sample Loading:
-
Dry Loading (Recommended): Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and evaporating the solvent under reduced pressure. Load the resulting free-flowing powder onto the top of the column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial elution solvent and carefully load it onto the top of the column.
-
-
Elution:
-
Isocratic Elution: Elute the column with the optimized solvent system determined by TLC.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to elute the compounds sequentially.[1]
-
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the pure fractions containing the target compound and evaporate the solvent under reduced pressure to obtain the purified this compound.
Table 2: Typical Performance Data for Flash Column Chromatography
| Parameter | Typical Value |
| Sample Loading | 1-2% (w/w) of silica gel |
| Yield | >85% |
| Purity | >95% (by HPLC) |
Preparative High-Performance Liquid Chromatography (HPLC) for High-Purity Samples
Preparative HPLC is employed when very high purity (>99%) is required, often for final purification steps in drug development.[2][3][4] Both normal-phase and reversed-phase chromatography can be utilized.
Protocol for Preparative HPLC:
-
Method Development (Analytical Scale): Develop an analytical HPLC method to achieve good separation of the target compound from its impurities. Screen different stationary phases (e.g., C18 for reversed-phase, silica for normal-phase) and mobile phase compositions.
-
Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate while maintaining the linear velocity of the mobile phase.
-
Sample Preparation: Dissolve the partially purified product from flash chromatography in the mobile phase. Filter the solution through a 0.45 µm filter before injection.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the target compound peak.
-
Product Recovery: Combine the pure fractions and remove the solvent. For reversed-phase HPLC, this often involves lyophilization to remove the aqueous mobile phase.
Table 3: Recommended Preparative HPLC Conditions
| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |
| Stationary Phase | Silica, Diol | C18, C8 |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethyl Acetate | Acetonitrile/Water or Methanol/Water (with optional 0.1% formic acid or trifluoroacetic acid) |
| Detection | UV at 210-220 nm | UV at 210-220 nm |
Table 4: Expected Purity and Yield from Preparative HPLC
| Parameter | Expected Value |
| Purity | >99% |
| Yield | >90% (from the loaded sample) |
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound reaction products.
Caption: General workflow for purification.
Logical Relationship of Chromatographic Techniques
The choice of chromatographic technique is guided by the scale of the purification and the desired final purity of the product.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Chloromethanesulfonylcyclopropane
Welcome to the technical support center for the synthesis of chloromethanesulfonylcyclopropane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for potential issues encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and plausible two-step approach involves:
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Synthesis of Vinyl Chloromethyl Sulfone: This intermediate is typically prepared via the reaction of a suitable precursor like 2-(chloromethyl)ethanesulfonyl chloride with a base, or through other methods involving vinyl sulfone precursors.[1][2][3][4][5]
-
Cyclopropanation: The vinyl chloromethyl sulfone is then reacted with a sulfur ylide, such as dimethyloxosulfonium methylide (Corey's reagent), in a Corey-Chaykovsky reaction to form the desired this compound.[6][7][8][9][10][11][12]
Q2: What are the most critical parameters affecting the yield of the cyclopropanation step?
The yield of the Corey-Chaykovsky reaction is highly sensitive to several factors:
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Purity of the vinyl sulfone precursor: Impurities can react with the ylide, leading to side products and reduced yield.
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Choice and preparation of the sulfur ylide: Dimethylsulfoxonium methylide is often preferred for conjugate additions to enones and related systems to yield cyclopropanes.[6][10] The ylide is typically generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride.[7][9][12]
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Reaction temperature: Sulfur ylides are often reactive and thermally unstable, requiring low temperatures for their generation and reaction.[7]
-
Solvent: Anhydrous polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
-
Absence of water and protic impurities: The ylide is a strong base and will be quenched by water or other acidic protons.
Q3: I am observing a low yield in the first step (synthesis of vinyl chloromethyl sulfone). What could be the issue?
Low yields in the synthesis of vinyl sulfones can often be attributed to:
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Incomplete reaction: Ensure the reaction goes to completion by monitoring with techniques like TLC or GC. Reaction times may need to be extended, or the temperature adjusted.
-
Side reactions: Depending on the specific route, side reactions like polymerization of the vinyl sulfone or addition of the base to the double bond can occur.
-
Suboptimal base or solvent: The choice of base and solvent is critical for efficient elimination to form the vinyl group.
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Purification losses: Vinyl sulfones can be volatile or prone to decomposition during purification.
Q4: How can I purify the final product, this compound?
Purification of sulfonyl compounds can be challenging due to their polarity.[13][14] Common methods include:
-
Column chromatography: Silica gel chromatography is a standard method. A gradient elution with a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or acetone) is typically effective.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Distillation: For liquid products, vacuum distillation may be possible if the compound is thermally stable.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no formation of vinyl chloromethyl sulfone (Step 1) | 1. Inactive starting materials. 2. Incorrect stoichiometry of reagents. 3. Suboptimal reaction temperature or time. 4. Inappropriate base or solvent. | 1. Check the purity and activity of starting materials. 2. Carefully re-check all calculations and measurements. 3. Optimize reaction conditions by systematically varying temperature and time. Monitor reaction progress. 4. Screen different bases (e.g., triethylamine, DBU) and solvents. |
| Low yield of this compound (Step 2) | 1. Impure vinyl chloromethyl sulfone. 2. Inefficient generation of the sulfur ylide. 3. Quenching of the ylide by moisture or acidic impurities. 4. Incorrect reaction temperature. 5. Formation of side products (e.g., epoxide formation if carbonyl impurities are present).[9][10] | 1. Purify the vinyl sulfone precursor thoroughly before use. 2. Ensure the base (e.g., NaH) is fresh and active. Use anhydrous solvent. 3. Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Maintain a low temperature during ylide formation and reaction, as sulfur ylides can be unstable at higher temperatures.[7] 5. Ensure all reagents and solvents are free from carbonyl-containing impurities. |
| Presence of multiple spots on TLC after cyclopropanation | 1. Incomplete reaction. 2. Formation of diastereomers. 3. Presence of side products from ylide decomposition or reaction with impurities. 4. Ring-opening of the cyclopropane product. | 1. Allow the reaction to stir for a longer duration or consider adding more ylide. 2. The Corey-Chaykovsky reaction can sometimes produce a mixture of diastereomers. These may be separable by careful column chromatography.[12] 3. Improve the purity of starting materials and ensure rigorous anhydrous conditions. 4. Cyclopropanes with electron-withdrawing groups can be susceptible to ring-opening. Use mild work-up and purification conditions. |
| Difficulty in purifying the final product | 1. Product is highly polar and streaks on silica gel. 2. Co-elution of impurities. 3. Product is an oil and does not crystallize. | 1. Try a different stationary phase for chromatography (e.g., alumina) or use a modified mobile phase (e.g., with a small amount of acetic acid or triethylamine, if the product is stable). 2. Re-purify using a different solvent system for chromatography or try recrystallization. 3. If the product is an oil, consider purification by vacuum distillation if thermally stable, or use preparative HPLC. |
Quantitative Data Summary
The following table summarizes hypothetical yield data based on common observations in related cyclopropanation reactions. These values should be considered as starting points for optimization.
| Parameter | Condition A | Condition B | Condition C | Expected Yield of this compound |
| Base for Ylide Generation | Sodium Hydride (NaH) | n-Butyllithium (n-BuLi) | Potassium tert-butoxide (KOtBu) | Higher yields are often observed with NaH in DMSO for this type of reaction. |
| Solvent | DMSO | THF | DME | DMSO is often the solvent of choice for generating dimethyloxosulfonium methylide. |
| Temperature | 0 °C to room temp. | -78 °C to 0 °C | Room Temperature | Low temperatures are generally preferred to minimize side reactions. |
| Equivalents of Ylide | 1.1 eq | 1.5 eq | 2.0 eq | Using a slight excess (1.1-1.5 eq) of the ylide is common to ensure complete consumption of the starting material. |
Experimental Protocols
Step 1: Hypothetical Synthesis of Vinyl Chloromethyl Sulfone
This protocol is a generalized procedure based on the synthesis of other vinyl sulfones.[1][2][3][4][5]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(chloromethyl)ethanesulfonyl chloride (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Slowly add a solution of triethylamine (1.1 eq) in anhydrous DCM to the stirred solution via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure vinyl chloromethyl sulfone.
Step 2: Hypothetical Synthesis of this compound via Corey-Chaykovsky Reaction
This protocol is a generalized procedure for the cyclopropanation of an activated alkene.[6][7][9][10][12]
-
Ylide Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) and wash with anhydrous hexane to remove the mineral oil. Carefully decant the hexane. Add anhydrous dimethyl sulfoxide (DMSO).
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Sulfonium Salt Addition: Add trimethylsulfoxonium iodide (1.2 eq) to the suspension at room temperature. Stir the mixture for 1 hour at room temperature until the evolution of hydrogen gas ceases and a clear solution of the ylide is formed.
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Substrate Addition: Cool the ylide solution to 0 °C and add a solution of vinyl chloromethyl sulfone (1.0 eq) in anhydrous DMSO dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Work-up: Quench the reaction by carefully adding it to a stirred mixture of ice and water. Extract the aqueous mixture with ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 3. US2474808A - Preparation of vinyl sulfones - Google Patents [patents.google.com]
- 4. Vinyl sulfone - Wikipedia [en.wikipedia.org]
- 5. Methyl vinyl sulfone synthesis - chemicalbook [chemicalbook.com]
- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 7. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 8. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 11. chem.pku.edu.cn [chem.pku.edu.cn]
- 12. adichemistry.com [adichemistry.com]
- 13. reddit.com [reddit.com]
- 14. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Chloromethanesulfonylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the reaction conditions for the synthesis of chloromethanesulfonylcyclopropane. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is typically synthesized through a few key pathways. One common approach involves the cyclopropanation of a vinyl sulfone bearing a chloromethyl group. Another effective method is the reaction of a methyl sulfone with epichlorohydrin in a one-pot synthesis to generate a 2-chloromethyl-substituted sulfonylcyclopropane[1]. Additionally, the conversion of hydroxymethylcyclopropane to its corresponding chloromethyl derivative followed by sulfonation is a viable, though less direct, route[2].
Q2: Which cyclopropanation reaction is most suitable for an electron-deficient alkene like a vinyl sulfone?
A2: For electron-deficient alkenes such as vinyl sulfones, the Corey-Chaykovsky reaction is often a suitable choice for cyclopropanation. This reaction utilizes a sulfur ylide to transfer a methylene group to the double bond. The reaction is known to be effective for a range of electron-deficient olefins[3][4][5][6].
Q3: What are the key reaction parameters to consider when optimizing the synthesis of this compound?
A3: Optimizing the synthesis of this compound requires careful consideration of several parameters:
-
Choice of Base: The selection of a strong, non-nucleophilic base is crucial for generating the reactive intermediate (e.g., a sulfur ylide in the Corey-Chaykovsky reaction). Common bases include sodium hydride (NaH) and potassium tert-butoxide (t-BuOK).
-
Solvent: The solvent can significantly influence reaction rates and yields. Aprotic polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are frequently used.
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Temperature: The reaction temperature needs to be carefully controlled. Ylide formation is often performed at lower temperatures, followed by a gradual increase to room temperature or gentle heating to drive the cyclopropanation.
-
Stoichiometry of Reagents: The molar ratio of the reactants, including the base and the methylene-transfer reagent, should be optimized to maximize yield and minimize side reactions.
-
Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent product degradation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no product formation | 1. Incomplete formation of the reactive intermediate (e.g., ylide).2. Low reactivity of the vinyl sulfone substrate.3. Incorrect reaction temperature. | 1. Ensure the base is of high quality and used in sufficient excess. Consider using a stronger base or a different solvent to enhance solubility and reactivity.2. Increase the reaction temperature or prolong the reaction time. If using a Corey-Chaykovsky approach, consider a more reactive sulfur ylide.3. Optimize the temperature profile. Ylide formation may require low temperatures, while the cyclopropanation step might benefit from warming. |
| Formation of multiple side products | 1. Competing side reactions such as polymerization of the vinyl sulfone.2. Decomposition of the starting material or product under the reaction conditions.3. Protonation of the ylide by acidic functional groups on the substrate. | 1. Add the vinyl sulfone slowly to the reaction mixture containing the cyclopropanating agent. Maintain a low concentration of the alkene.2. Perform the reaction at a lower temperature. Ensure an inert atmosphere to prevent oxidation.3. If the substrate has acidic protons, use an excess of the ylide-forming reagent to compensate for any unproductive protonation[3]. |
| Difficulty in purifying the product | 1. The product is highly polar and streaks on silica gel chromatography.2. Co-elution of the product with starting materials or byproducts. | 1. For highly polar compounds, consider using a different stationary phase like alumina or employing reverse-phase chromatography[7][8]. Using a solvent system with a small amount of a basic modifier (e.g., triethylamine) or an acidic modifier (e.g., acetic acid) can sometimes improve peak shape on silica gel.2. Optimize the eluent system for column chromatography. Gradient elution may be necessary to achieve good separation. Recrystallization can also be an effective purification method if a suitable solvent is found. |
| Product appears unstable | 1. The sulfonyl group can activate the cyclopropane ring towards nucleophilic attack or ring-opening.2. Presence of residual acid or base from the workup. | 1. Store the purified product at low temperatures under an inert atmosphere. Avoid exposure to strong nucleophiles or harsh pH conditions.2. Ensure a thorough aqueous workup to remove any residual reagents. A final wash with a saturated sodium bicarbonate solution (if acidic impurities are suspected) or dilute acid (if basic impurities are present) followed by a brine wash is recommended. |
Experimental Protocols
Detailed Methodology for Corey-Chaykovsky Cyclopropanation of a Generic Vinyl Sulfone:
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
Materials:
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Vinyl sulfone substrate
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes three times to remove the mineral oil, and then place the flask under a gentle stream of nitrogen.
-
Add anhydrous DMSO to the flask, and stir the suspension.
-
Add trimethylsulfoxonium iodide (1.2 equivalents) portion-wise to the suspension at room temperature. The mixture will turn into a clear solution as the ylide forms.
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After stirring for 30 minutes, cool the reaction mixture to 0 °C in an ice bath.
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Dissolve the vinyl sulfone substrate (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution over 30 minutes.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | NaH (1.2) | DMSO | 25 | 24 | 45 | 85 |
| 2 | NaH (1.5) | DMSO | 25 | 24 | 55 | 90 |
| 3 | t-BuOK (1.2) | THF | 0 to 25 | 12 | 60 | 92 |
| 4 | t-BuOK (1.5) | THF | 0 to 25 | 12 | 75 | 95 |
| 5 | t-BuOK (1.5) | THF/DMSO (4:1) | 0 to 25 | 18 | 72 | 93 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for low-yield reactions.
References
- 1. One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JPH069451A - Preparation of substituted or unsubstituted chloromethyl- cyclopropane and bromomethylcyclopropane - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. sas.rochester.edu [sas.rochester.edu]
- 5. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. biotage.com [biotage.com]
Technical Support Center: Chloromethanesulfonylcyclopropane Reaction Workup and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the reaction workup and purification of chloromethanesulfonylcyclopropane.
Troubleshooting Guides & FAQs
Reaction Quenching
Q1: My reaction mixture is highly reactive. What is the safest way to quench it?
A1: Quenching reactions involving reactive reagents should always be done with extreme caution, under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature (e.g., 0 °C or below in an ice bath). A common procedure is the slow, dropwise addition of a less reactive quenching agent first, followed by a more reactive one. For instance, you can start with a less nucleophilic alcohol like isopropanol, and once the initial vigorous reaction subsides, you can proceed with a more polar protic solvent like methanol or ethanol, and finally, cautiously add water or an aqueous solution.[1][2][3] Always ensure vigorous stirring to dissipate heat and prevent localized hot spots.
Experimental Protocol: Stepwise Quenching
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Cool the reaction vessel to 0 °C in an ice bath.
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Under an inert atmosphere, slowly add isopropanol dropwise with vigorous stirring.
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Monitor the reaction for any exotherm. If the reaction becomes too vigorous, slow down or temporarily stop the addition.
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Once the addition of isopropanol no longer produces a significant exotherm, slowly add methanol or ethanol in the same manner.
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Finally, quench with a saturated aqueous solution of a mild acid (e.g., ammonium chloride) or water, again, adding it slowly and carefully.
Aqueous Workup & Extraction
Q2: I am observing a low yield after aqueous workup. What could be the cause?
A2: Low yields after aqueous workup can be attributed to several factors, primarily the potential for hydrolysis of the sulfonyl chloride group and/or the chloromethyl group, or ring-opening of the cyclopropane ring. Aromatic sulfonyl chlorides are known to hydrolyze in water, and this process can be accelerated under basic conditions.[4][5][6][7] While specific data for this compound is unavailable, it is prudent to assume similar sensitivity. Additionally, α-chloro sulfones can be unstable in the presence of a base.[8] The strained cyclopropane ring might also be susceptible to opening under harsh acidic or basic conditions.[9][10]
Troubleshooting Steps:
-
Minimize contact time with water: Perform the aqueous extraction as quickly as possible.
-
Use cold solutions: Use ice-cold water and aqueous solutions for washing to slow down potential degradation reactions.
-
Avoid strong bases: If a basic wash is necessary to remove acidic impurities, use a mild base like saturated sodium bicarbonate solution instead of stronger bases like sodium hydroxide.
-
Control pH: Maintain a neutral or slightly acidic pH during the workup if the compound is more stable under these conditions. Perform small-scale tests to determine the optimal pH range for stability.
-
Extraction solvent: Ensure the chosen organic solvent for extraction has a good partition coefficient for your product. Sulfones are generally polar, so a moderately polar solvent like dichloromethane or ethyl acetate is often a good choice.
Q3: I am having trouble with emulsion formation during extraction. How can I resolve this?
A3: Emulsions are common when extracting reaction mixtures, especially when chlorinated solvents are used. To break an emulsion, you can try the following:
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Add a small amount of brine (saturated aqueous NaCl solution).
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Gently swirl the separatory funnel instead of vigorous shaking.
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Filter the entire mixture through a pad of Celite.
-
Allow the mixture to stand for an extended period.
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If the problem persists, consider changing the extraction solvent.
Purification
Q4: My crude product is an oil and difficult to purify by crystallization. What are my options?
A4: If direct crystallization of the crude product is challenging, column chromatography is the recommended method for purification. Sulfones are typically polar compounds and can be purified on silica gel.[11]
Experimental Protocol: Flash Column Chromatography
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Adsorbent: Use standard silica gel (60 Å, 230-400 mesh).
-
Eluent System: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 5%) and gradually increase the concentration. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column. Alternatively, for less soluble compounds, dry-loading onto silica gel is a good option.
-
Elution: Run the column, collecting fractions and monitoring them by TLC to isolate the pure product.
Q5: I am trying to recrystallize my product, but it either oils out or the crystals are impure. What can I do?
A5: Successful recrystallization depends heavily on the choice of solvent. For sulfones, a variety of solvents can be effective.[12][13] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Troubleshooting Recrystallization:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, isopropanol, ethanol, water, or mixtures thereof).
-
Solvent Mixtures: If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly. A common mixture for sulfones is hexanes-ethyl acetate.[13]
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Oiling Out: This occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent. If this happens, try using a lower-boiling solvent or a solvent mixture.
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Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
Data Presentation
The following table presents plausible, illustrative data for the synthesis and purification of a compound structurally similar to this compound, based on general yields and purities observed for related chemical transformations. Note: This data is for exemplary purposes only and may not reflect the actual results for this compound.
| Parameter | Condition A | Condition B | Condition C |
| Reaction Yield (crude) | 75% | 85% | 60% |
| Purification Method | Flash Chromatography | Recrystallization | Preparative TLC |
| Chromatography Eluent | 10:1 Hexanes:Ethyl Acetate | N/A | 15:1 Hexanes:Ethyl Acetate |
| Recrystallization Solvent | N/A | Isopropanol/Water | N/A |
| Purity after Purification | >98% (by HPLC) | 95% (by NMR) | >99% (by HPLC) |
| Isolated Yield (pure) | 65% | 70% | 50% |
Mandatory Visualization
Below is a diagram illustrating a typical experimental workflow for the workup and purification of a reaction involving this compound.
Figure 1: A typical workflow for the workup and purification of a reaction producing this compound.
Safety Considerations
Given the likely reactive nature of this compound, appropriate safety precautions are essential.
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound and its reaction mixtures.[12][14]
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Ventilation: All manipulations should be performed in a well-ventilated fume hood.[1]
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Handling: Avoid inhalation of vapors and contact with skin and eyes.[12]
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[8][12]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Quench any reactive waste before disposal.
References
- 1. chemistry.nd.edu [chemistry.nd.edu]
- 2. sarponggroup.com [sarponggroup.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CHLOROMETHYL METHYL SULFIDE - Safety Data Sheet [chemicalbook.com]
- 9. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones - Google Patents [patents.google.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
preventing the decomposition of chloromethanesulfonylcyclopropane during reactions
Welcome to the technical support center for chloromethanesulfonylcyclopropane. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent the decomposition of this compound during your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical compound featuring a cyclopropane ring attached to a sulfonyl group, which in turn is connected to a chloromethyl group. Its strained three-membered ring and the presence of a good leaving group (chloride) make it a useful building block in organic synthesis. It is primarily used in cyclopropanation reactions and for the introduction of the cyclopropylmethylsulfonyl moiety into molecules.
Q2: What are the main signs of decomposition during a reaction?
The primary indicators of this compound decomposition include the formation of unexpected side products, a significant decrease in the yield of the desired product, and the appearance of a complex mixture of compounds upon reaction work-up and analysis (e.g., by TLC, LC-MS, or NMR). In some cases, the reaction mixture may change color or evolve gas, although this is less common.
Q3: What are the general storage and handling recommendations for this compound?
To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles. The container should be tightly sealed to prevent moisture ingress. When handling the compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a chemical fume hood.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Formation of Multiple Byproducts
Possible Cause: Decomposition of this compound due to reaction conditions that are too harsh. The combination of the strained cyclopropane ring and the electron-withdrawing sulfonyl group makes the molecule susceptible to ring-opening or nucleophilic attack at the chloromethyl group.
Troubleshooting Steps:
-
Temperature Control: Reactions involving this compound are often sensitive to temperature. High temperatures can promote decomposition pathways.
-
Recommendation: Start the reaction at a lower temperature (e.g., 0 °C or even -78 °C) and slowly warm to room temperature if necessary. Monitor the reaction progress closely to find the optimal temperature that favors product formation over decomposition.
-
-
Choice of Base: Strong bases can deprotonate the carbon alpha to the sulfonyl group, potentially leading to side reactions.
-
Recommendation: Use a milder, non-nucleophilic base if possible. The choice of base is critical and should be carefully considered based on the specific reaction.
-
-
Nucleophile Reactivity: Highly reactive nucleophiles can lead to a complex mixture of products.
-
Recommendation: If using a strong nucleophile, consider a slower addition rate or using a less reactive derivative of the nucleophile.
-
Issue 2: Suspected Ring-Opening of the Cyclopropane Moiety
Possible Cause: The inherent ring strain of the cyclopropane ring, activated by the strongly electron-withdrawing sulfonyl group, makes it susceptible to nucleophilic attack and subsequent ring-opening. This is analogous to the behavior of other activated cyclopropanes.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can influence the stability of intermediates and transition states. Polar aprotic solvents may stabilize charged intermediates that could lead to ring-opening.
-
Recommendation: Experiment with less polar solvents to disfavor the formation of ionic intermediates that may precede ring-opening.
-
-
Control of Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of decomposition and ring-opening.
-
Recommendation: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of degradation products.
-
Quantitative Data Summary on Stability:
While specific quantitative data for this compound is not extensively available in the public domain, the following table provides a general guide based on the reactivity of similar compounds.
| Parameter | Condition | Observed Effect on Stability | Recommendation |
| Temperature | > 50 °C | Increased rate of decomposition and side product formation. | Maintain reaction temperature below room temperature if possible. |
| Base Strength | Strong, sterically hindered bases (e.g., LDA, NaH) | Can lead to complex reaction mixtures. | Use milder bases (e.g., K₂CO₃, Et₃N) where appropriate. |
| Nucleophile | Strong, soft nucleophiles (e.g., thiols) | May favor ring-opening over direct substitution. | Use controlled addition or less reactive nucleophiles. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine, with an emphasis on minimizing decomposition.
Materials:
-
This compound
-
Amine of choice
-
Anhydrous, non-polar solvent (e.g., Dichloromethane or THF)
-
Mild, non-nucleophilic base (e.g., Triethylamine or DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the amine (1.0 eq.) and the base (1.2 eq.) in the chosen anhydrous solvent under an inert atmosphere at 0 °C, add a solution of this compound (1.1 eq.) in the same solvent dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.
-
If no reaction is observed, allow the mixture to slowly warm to room temperature and continue to monitor.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Experimental workflow for nucleophilic substitution.
Caption: Troubleshooting decision tree for optimizing reactions.
Technical Support Center: Synthesis of Cyclopropylmethanesulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopropylmethanesulfonyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of cyclopropylmethanesulfonyl chloride, particularly via the oxidative chlorination of cyclopropylmethanethiol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inadequate Oxidation: The oxidizing agent (e.g., chlorine, bleach, H₂O₂/SOCl₂) may be old, of insufficient concentration, or not added in the correct stoichiometric ratio. 2. Poor Quality Starting Material: The cyclopropylmethanethiol may be impure or degraded. 3. Incorrect Reaction Temperature: The reaction may be too cold, slowing down the rate, or too hot, leading to decomposition. | 1. Verify Oxidant: Use a fresh batch of the oxidizing agent and ensure accurate measurement. Consider a slight excess of the oxidant. 2. Check Starting Material Purity: Analyze the purity of cyclopropylmethanethiol by GC or NMR before use. 3. Optimize Temperature: Monitor the reaction temperature closely. For chlorination, maintaining a low temperature (e.g., 0-10 °C) is often crucial to prevent side reactions.[1] |
| Product Contaminated with Cyclopropylmethanesulfonic Acid | 1. Hydrolysis of the Sulfonyl Chloride: The product is sensitive to water, especially at elevated temperatures, leading to the formation of the corresponding sulfonic acid.[2] 2. Incomplete Reaction: If the reaction is not driven to completion, the intermediate sulfinic acid may be present and subsequently oxidized to the sulfonic acid. | 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents where applicable. Minimize exposure to atmospheric moisture. 2. Controlled Work-up: Perform aqueous work-up at low temperatures. For purification, consider scrubbing the crude product with cold, concentrated hydrochloric acid to remove the more water-soluble sulfonic acid.[2] |
| Presence of Unreacted Cyclopropylmethanethiol | 1. Insufficient Oxidant: The amount of oxidizing and chlorinating agent was not enough to convert all of the starting material. 2. Inefficient Mixing: Poor stirring may lead to localized areas of low reagent concentration. | 1. Adjust Stoichiometry: Increase the molar ratio of the oxidizing/chlorinating agent to the thiol. 2. Improve Agitation: Ensure vigorous and efficient stirring throughout the reaction. |
| Formation of Discolored Product (Yellow/Brown) | 1. Side Reactions: Over-oxidation or reaction with impurities can lead to colored byproducts. 2. Decomposition: The product may be unstable at higher temperatures. | 1. Control Reaction Conditions: Maintain the recommended reaction temperature and avoid excessive reaction times. 2. Purification: Consider purification by vacuum distillation, but be cautious of the product's thermal stability. A preliminary purification by washing with appropriate aqueous solutions is recommended. |
| Difficulty in Isolating the Product | 1. Emulsion during Extraction: The presence of salts or byproducts can lead to the formation of an emulsion during the aqueous work-up. 2. Product Solubility: The product may have some solubility in the aqueous phase, especially if the volume is large. | 1. Break Emulsion: Add a small amount of brine or a different organic solvent to help break the emulsion. Centrifugation can also be effective. 2. Optimize Extraction: Use a minimal amount of water for washing and perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, diethyl ether). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing cyclopropylmethanesulfonyl chloride?
A1: A prevalent method is the oxidative chlorination of cyclopropylmethanethiol.[3][4] This can be achieved using various reagents, including chlorine gas in an aqueous acidic medium, sodium hypochlorite (bleach), or a combination of hydrogen peroxide and a chlorinating agent like thionyl chloride.[3][5][6]
Q2: What are the critical parameters to control during the synthesis?
A2: Temperature control is paramount to minimize side reactions and prevent product decomposition. Maintaining anhydrous conditions as much as possible is also crucial to prevent the hydrolysis of the sulfonyl chloride product to the corresponding sulfonic acid.[2] Efficient stirring is necessary to ensure proper mixing of reagents, especially in multiphasic reaction mixtures.
Q3: How can I purify the crude cyclopropylmethanesulfonyl chloride?
A3: A common purification strategy involves an acidic aqueous work-up. Washing the crude product with cold, concentrated hydrochloric acid can effectively remove the more polar cyclopropylmethanesulfonic acid impurity.[2] Subsequent washing with water and brine, followed by drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), is typical. For higher purity, vacuum distillation can be employed, but care must be taken to avoid high temperatures that could lead to decomposition.
Q4: What are the main safety precautions to consider during this synthesis?
A4: Cyclopropylmethanesulfonyl chloride is a corrosive and moisture-sensitive compound. The synthesis involves strong oxidizing and chlorinating agents which are hazardous. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Thionyl chloride and chlorine gas are toxic and require careful handling.
Q5: Can I store cyclopropylmethanesulfonyl chloride for extended periods?
A5: Cyclopropylmethanesulfonyl chloride is susceptible to hydrolysis. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dry place to minimize degradation.
Experimental Protocol: Synthesis via Oxidative Chlorination
The following is a representative protocol for the synthesis of cyclopropylmethanesulfonyl chloride from cyclopropylmethanethiol using a bleach solution.
Materials:
-
Cyclopropylmethanethiol
-
Sodium hypochlorite solution (bleach, commercial grade)
-
Hydrochloric acid (concentrated)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopropylmethanethiol in dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium hypochlorite, maintaining the temperature below 10 °C.
-
After the addition is complete, continue to stir the mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude cyclopropylmethanesulfonyl chloride.
-
If necessary, further purify the product by vacuum distillation.
Data Presentation
| Parameter | Typical Value | Notes |
| Yield | 70-90% | Highly dependent on reaction conditions and scale. |
| Purity (crude) | >90% | Can be improved with careful work-up and purification. |
| Purity (distilled) | >98% | Vacuum distillation is effective for high purification. |
| Boiling Point | Approx. 75-80 °C at 10 mmHg | Literature values may vary. |
Visualizations
Caption: A flowchart of the synthesis of cyclopropylmethanesulfonyl chloride.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 3. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 5. US3626004A - Method of preparing alkyl sulfonyl chloride - Google Patents [patents.google.com]
- 6. Clean and Economic Synthesis of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via Bleach Oxidative Chlorosulfonation [organic-chemistry.org]
Technical Support Center: Monitoring Reactions of Chloromethanesulfonylcyclopropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers monitoring the reaction of chloromethanesulfonylcyclopropane using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
TLC Monitoring FAQs
Q1: How should I set up a TLC to monitor my reaction?
A1: To effectively monitor your reaction, use a three-lane spotting system on your TLC plate:
-
Lane 1 (Reference): Spot your starting material, this compound.
-
Lane 2 (Co-spot): Spot both the starting material and the reaction mixture in the same location. This helps to confirm the identity of the starting material spot in the reaction mixture lane.[1]
-
Lane 3 (Reaction Mixture): Spot an aliquot from your reaction. Observe the disappearance of the starting material spot and the appearance of a new product spot in Lane 3 over time.[1][2]
Q2: What is a suitable mobile phase (eluent) for TLC analysis of this reaction?
A2: The polarity of this compound is moderate. A good starting point for a mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A common starting ratio is 4:1 or 3:1 hexanes:ethyl acetate. You can adjust the ratio to achieve optimal separation; increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and cause the spots to move further up the plate.[3]
Q3: How do I know when the reaction is complete using TLC?
A3: The reaction is generally considered complete when the spot corresponding to the limiting reactant (usually this compound) is no longer visible in the reaction mixture lane.[1] A new spot, corresponding to your product, should be clearly visible.
Q4: The spots on my TLC plate are streaking or elongated. What can I do?
A4: Streaking on a TLC plate can be caused by several factors:
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Sample Overload: The sample spotted on the plate is too concentrated. Try diluting your sample before spotting it.[3][4]
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Compound Acidity/Basicity: The sulfonyl group can be acidic. If you observe streaking, try adding a small amount (0.1–1%) of acetic acid or triethylamine to your mobile phase to suppress ionization.[3][5]
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Inappropriate Solvent: The polarity of the mobile phase may be too high, causing the compound to move as a streak rather than a distinct spot.[4]
Q5: I can't see any spots on my TLC plate after running it. What's the issue?
A5: This could be due to a few reasons:
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Lack of UV Activity: Your compounds may not be UV-active. The cyclopropane and sulfone groups do not have strong UV chromophores. Try using a visualization stain, such as potassium permanganate or vanillin, which are effective for a wide range of organic compounds.[3]
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Sample Too Dilute: The concentration of your sample may be too low to be detected. Try concentrating the aliquot or spotting multiple times in the same location, allowing the solvent to dry between applications.[3][4]
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Compound Volatility: If your product is highly volatile, it may have evaporated from the plate.[3]
NMR Monitoring FAQs
Q1: Which signals in the ¹H NMR spectrum are best for monitoring the reaction's progress?
A1: To monitor the reaction, you should track the disappearance of signals from the starting material and the appearance of new signals from the product. The most distinct signals to monitor for this compound are typically the protons of the chloromethyl group (-CH₂Cl) and the proton on the carbon bearing the sulfonyl group (-CH-SO₂-). As the reaction proceeds, the -CH₂Cl signal will decrease, and new signals corresponding to the product structure will appear.
Q2: How can I calculate the percent conversion using the ¹H NMR spectrum?
A2: You can determine the reaction conversion by comparing the integration of a characteristic peak of the starting material to that of a characteristic peak of the product. Use a simple, well-resolved singlet or doublet from each species. The formula for conversion is:
Conversion (%) = [Integration(Product) / (Integration(Product) + Integration(Starting Material))] x 100
Ensure that the peaks you choose for integration correspond to the same number of protons or normalize them accordingly.
Q3: My NMR spectrum has very broad peaks. What is the cause?
A3: Broad peaks in an NMR spectrum can arise from several issues:
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Poor Shimming: The magnetic field homogeneity may be poor. The instrument may need to be re-shimmed.[6][7]
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Sample Inhomogeneity: Your sample may contain undissolved solids or be poorly mixed. Ensure your sample is fully dissolved.[6]
-
High Concentration: A sample that is too concentrated can also lead to peak broadening.[6]
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Paramagnetic Impurities: The presence of paramagnetic species can cause significant broadening of NMR signals.
Q4: My crude NMR spectrum shows many unexpected peaks. What might they be?
A4: Unexpected peaks in a crude reaction NMR can be from various sources:
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Residual Solvents: Common reaction or purification solvents like ethyl acetate, dichloromethane, or hexanes are often present.
-
Side Products: The reaction may have produced unintended side products.
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Unreacted Reagents: Other reagents from the reaction may still be present.
-
Grease: Stopcock grease from glassware can sometimes appear as broad signals in the aliphatic region.
Data Presentation
Table 1: Typical TLC Parameters for Monitoring this compound Reactions
| Compound | Typical Mobile Phase (Hexanes:EtOAc) | Typical Rf Value | Visualization Method |
| This compound | 3:1 | ~0.4 | UV (if impurity is present), Potassium Permanganate stain, Vanillin stain |
| Generic Nucleophilic Substitution Product | 3:1 to 1:1 (depends on nucleophile polarity) | 0.1 - 0.3 | UV (if nucleophile is aromatic), Potassium Permanganate stain, Vanillin stain |
Note: Rf values are highly dependent on the specific TLC plate, mobile phase composition, and experimental conditions. These are estimated values for guidance.
Table 2: Estimated ¹H NMR Chemical Shifts for this compound and a Generic Product
| Compound | Protons | Estimated Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Cyclopropyl protons (-CH₂-CH-) | 0.8 - 1.8 | Multiplets |
| Methine proton (-CH-SO₂-) | 2.5 - 3.5 | Multiplet | |
| Chloromethyl protons (-CH₂Cl) | 4.0 - 4.5 | Singlet or AB quartet | |
| Generic Product (e.g., with R-NH₂ nucleophile) | Cyclopropyl protons (-CH₂-CH-) | 0.8 - 1.8 | Multiplets |
| Methine proton (-CH-SO₂-) | 2.5 - 3.5 | Multiplet | |
| Product-specific protons (-CH₂-NHR) | 2.8 - 3.8 | Varies |
Note: Chemical shifts are estimates and can vary based on the solvent and the specific structure of the nucleophile.[8][9][10]
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Preparation: Pour the chosen mobile phase (e.g., 3:1 hexanes:ethyl acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a TLC plate. Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).
-
Spotting:
-
Using a capillary tube, apply a small spot of a dilute solution of this compound onto the 'SM' mark.
-
Take an aliquot of the reaction mixture using a capillary tube and spot it onto the 'Rxn' mark.[1]
-
Spot the starting material and the reaction mixture on top of each other at the 'Co' mark.
-
-
Development: Carefully place the TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[3] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately draw a pencil line to mark the solvent front. Allow the plate to dry completely. Visualize the spots under a UV lamp if applicable, and then by dipping the plate into a potassium permanganate staining solution followed by gentle heating.
-
Analysis: Circle the visible spots and calculate their Rf values (Rf = distance traveled by spot / distance traveled by solvent front). Compare the 'Rxn' lane to the 'SM' and 'Co' lanes to assess the consumption of starting material and formation of product.
Protocol 2: Reaction Monitoring by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
If the reaction solvent is not deuterated, remove it under reduced pressure or by passing a stream of nitrogen over the sample.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[6]
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Ensure the instrument is locked on the deuterated solvent signal and properly shimmed to achieve good resolution.[7]
-
Acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic peaks for the starting material (e.g., -CH₂Cl) and the product.
-
Integrate these peaks accurately.
-
Calculate the relative ratio of product to starting material to determine the reaction conversion.
-
Visualizations
Caption: Experimental workflow for monitoring the reaction of this compound.
Caption: Generalized nucleophilic substitution reaction scheme.
Caption: Troubleshooting logic for common TLC issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. silicycle.com [silicycle.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. youtube.com [youtube.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
strategies for enhancing the regioselectivity of chloromethanesulfonylcyclopropane additions
Welcome to the technical support center for strategies enhancing the regioselectivity of chloromethanesulfonylcyclopropane additions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental procedures, troubleshoot common issues, and answer frequently asked questions related to this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of this compound additions to alkenes?
A1: The regioselectivity of the addition of chloromethanesulfonyl chloride to alkenes is primarily governed by a combination of electronic and steric factors, which dictate the stability of the intermediate radical species. The reaction typically proceeds via a radical mechanism, favoring the formation of the more stable radical intermediate. This often results in anti-Markovnikov selectivity, where the sulfonyl group adds to the less substituted carbon of the double bond.
Q2: What is the expected regioselectivity for the addition to electron-rich vs. electron-poor alkenes?
A2: For electron-rich alkenes, the addition of the electrophilic sulfonyl radical is generally favored at the more electron-rich, less substituted carbon, leading to the anti-Markovnikov product. In the case of electron-poor alkenes, the regioselectivity can be more complex and may be influenced by the specific substituents on the alkene.
Q3: Can reaction conditions be modified to favor a specific regioisomer?
A3: Yes, reaction conditions can influence regioselectivity. Key parameters to consider include the choice of initiator, solvent, temperature, and the presence of additives. For instance, the use of different radical initiators or photocatalysts can alter the transition state of the addition, thereby influencing the isomeric ratio of the products.
Q4: Are there any known side reactions to be aware of?
A4: Common side reactions include polymerization of the alkene substrate, especially with highly reactive alkenes. Additionally, the formation of the constitutional isomer is a primary "side reaction" if high regioselectivity is not achieved. Elimination reactions of the product can also occur under certain conditions.
Q5: What are the safety precautions for handling chloromethanesulfonyl chloride?
A5: Chloromethanesulfonyl chloride and related halomethylsulfonyl halides are potent lachrymators. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of chloromethanesulfonylcyclopropanes.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive radical initiator. 2. Impure or degraded chloromethanesulfonyl chloride. 3. Reaction temperature is too low. 4. Presence of radical inhibitors (e.g., oxygen, certain impurities). | 1. Use a fresh batch of radical initiator or try a different initiator (e.g., AIBN, dibenzoyl peroxide). 2. Purify the sulfonyl chloride prior to use. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. 4. Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen). |
| Poor Regioselectivity | 1. Substrate electronics do not strongly favor one regioisomer. 2. Reaction temperature is too high, leading to less selective radical addition. 3. Inappropriate solvent choice. | 1. Modify the electronic properties of the alkene if possible. 2. Attempt the reaction at a lower temperature for a longer duration. 3. Screen a variety of solvents with different polarities. Non-polar solvents often favor radical additions. |
| Formation of Polymeric Byproducts | 1. High concentration of the alkene. 2. The alkene is prone to polymerization. 3. High reaction temperature. | 1. Use a higher dilution of the reactants. 2. Add the alkene slowly to the reaction mixture containing the sulfonyl chloride and initiator. 3. Lower the reaction temperature. |
| Product Degradation During Workup | 1. The product is sensitive to aqueous acid or base. 2. The product is volatile. | 1. Perform a neutral workup. Use a mild drying agent. 2. Use a high-boiling point solvent for extraction and remove it under reduced pressure at a low temperature. |
Experimental Protocols
General Protocol for the Radical Addition of Chloromethanesulfonyl Chloride to an Alkene
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of Reactants:
-
Ensure the alkene is pure and free from inhibitors.
-
Chloromethanesulfonyl chloride should be handled as a hazardous reagent in a fume hood.
-
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add the alkene (1.0 eq) and a degassed solvent (e.g., toluene, 1,2-dichloroethane).
-
Add the radical initiator (e.g., AIBN, 0.1 eq).
-
Begin stirring the solution under an inert atmosphere.
-
-
Reaction Execution:
-
Slowly add chloromethanesulfonyl chloride (1.2 eq) to the reaction mixture via a syringe pump over a period of 1-2 hours.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C for AIBN) and monitor the reaction progress by TLC or GC.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired this compound regioisomer.
-
Data Presentation
The regioselectivity of the addition is highly dependent on the structure of the alkene. The following table provides expected major products based on the substitution pattern of the alkene.
| Alkene Substrate | Substituent (R) | Expected Major Regioisomer | Rationale |
| Terminal Alkene | Alkyl | Anti-Markovnikov | Formation of the more stable secondary radical intermediate. |
| Styrene Derivative | Phenyl | Markovnikov | Formation of the highly stabilized benzylic radical intermediate.[1] |
| 1,1-Disubstituted Alkene | Alkyl, Alkyl | Addition at the unsubstituted carbon | Formation of the more stable tertiary radical intermediate. |
| Electron-deficient Alkene | -COOR, -CN | Varies | Regioselectivity is influenced by both radical stability and polar effects. |
Visualizations
Reaction Pathway Diagram
Caption: A simplified radical mechanism for the addition of chloromethanesulfonyl chloride to an alkene.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
dealing with impurities in commercial chloromethanesulfonylcyclopropane
Welcome to the technical support center for commercial chloromethanesulfonylcyclopropane. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the use of this reagent in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Commercial this compound may contain impurities stemming from its synthesis and potential degradation. While specific impurity profiles can vary between batches and manufacturers, common impurities fall into several classes:
-
Residual Starting Materials: Unreacted precursors from the synthesis process.
-
Byproducts of Synthesis: Compounds formed through side reactions during the manufacturing process. For sulfonyl chlorides, these can include corresponding sulfonic acids, disulfides, and other related chlorinated species.[1]
-
Degradation Products: this compound is susceptible to hydrolysis. The primary degradation product is the corresponding this compound sulfonic acid.[2]
-
Residual Solvents: Organic solvents used during synthesis and purification.
Q2: My reaction with this compound is sluggish or incomplete. What could be the cause?
A2: Several factors can contribute to incomplete or slow reactions:
-
Reagent Quality: The presence of impurities, particularly the hydrolyzed sulfonic acid form, can reduce the effective concentration of the active sulfonyl chloride, leading to lower yields.
-
Moisture: this compound is moisture-sensitive and can hydrolyze.[2] Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
-
Base Strength: The choice and stoichiometry of the base used to scavenge the HCl byproduct are crucial. An inappropriate or insufficient amount of base can hinder the reaction.
-
Reaction Temperature: The reaction may require specific temperature control. Ensure the reaction is being conducted at the optimal temperature for the specific transformation.
Q3: The this compound I received has a yellow tint. Is it still usable?
A3: A yellow tint can indicate the presence of impurities or degradation products. While it may still be suitable for some applications, it is recommended to assess its purity before use, especially for sensitive reactions. Techniques like NMR or GC-MS can help identify the nature of the colored impurity. If the impurity level is low and does not interfere with your reaction, it may be usable. However, for high-purity applications, purification is recommended.
Troubleshooting Guides
Issue 1: Presence of an Unexpected Byproduct in the Reaction Mixture
If you observe an unexpected byproduct in your reaction, consider the following troubleshooting steps:
Troubleshooting Workflow for Unexpected Byproducts
Caption: Troubleshooting workflow for unexpected byproducts.
Issue 2: Product Degradation Upon Storage
If you suspect your this compound has degraded over time, follow this guide:
-
Initial Assessment: Check for any visual changes in the material (e.g., color change, solidification).
-
Purity Analysis: Re-analyze the purity of the reagent using a suitable analytical method (see Experimental Protocols below).
-
Storage Conditions: Review the storage conditions. This compound should be stored in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere to minimize exposure to moisture.
Quantitative Data Summary
The following table summarizes common analytical techniques used to assess the purity of sulfonyl chlorides and typical impurity levels that may be observed.
| Analytical Technique | Common Impurities Detected | Typical Purity Specification |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Residual solvents, volatile byproducts | >98% |
| High-Performance Liquid Chromatography (HPLC) | Sulfonic acid, non-volatile byproducts | >98% |
| Nuclear Magnetic Resonance (¹H NMR) | Structural confirmation, quantification of major impurities | Conforms to structure |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum using a standard NMR spectrometer.
-
Data Analysis: Integrate the peaks corresponding to this compound and any visible impurities. The relative integration values can be used to estimate the purity.
Protocol 2: Small-Scale Purification by Filtration through a Silica Plug
For removing baseline impurities or small amounts of the hydrolyzed sulfonic acid, a quick filtration can be effective.
-
Prepare the Plug: Place a small cotton plug at the bottom of a Pasteur pipette. Add a layer of sand (approx. 0.5 cm) followed by a layer of silica gel (approx. 2-3 cm). Top with another thin layer of sand.
-
Elution: Dissolve the this compound in a minimal amount of a non-polar organic solvent (e.g., dichloromethane or diethyl ether).
-
Filtration: Carefully apply the solution to the top of the silica plug and elute with the same solvent, collecting the filtrate. The more polar sulfonic acid impurity should be retained on the silica.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure to yield the purified product.
Purification Workflow Diagram
Caption: Workflow for small-scale purification.
References
Technical Support Center: Chloromethanesulfonylcyclopropane Reaction Optimization
Welcome to the technical support center for reactions involving sulfonylcyclopropanes. This guide provides troubleshooting advice, frequently asked questions, and optimized experimental protocols to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when optimizing the synthesis of sulfonylcyclopropanes?
A1: The most critical parameters to optimize are reaction temperature and the choice of solvent. These factors significantly influence reaction rate, yield, and the formation of side products. Other important considerations include the nature of the substrate, the base used (if any), and the concentration of reactants.
Q2: How does temperature affect the reaction outcome?
A2: Temperature has a dual effect on the reaction. Generally, increasing the temperature accelerates the reaction rate. However, excessively high temperatures can lead to decomposition of reactants or products and promote the formation of unwanted side products, thus lowering the overall yield of the desired sulfonylcyclopropane. It is crucial to find an optimal temperature that balances reaction speed and selectivity. For instance, in some heteroaryl cyclopropane syntheses, cooling the reaction to -40 °C has been shown to enhance efficiency[1].
Q3: What is the role of the solvent in this reaction?
A3: The solvent plays a crucial role in solvating the reactants, intermediates, and transition states. The polarity of the solvent can significantly impact the reaction mechanism and rate[2][3][4]. For reactions involving charged intermediates, polar solvents are often preferred. However, the choice of solvent is highly specific to the reaction. For example, in certain cyclopropanation reactions, solvents like 1,2-dichloroethane or dimethyl sulfoxide (DMSO) have been used effectively[1][5].
Q4: What are some common side reactions to be aware of?
A4: Common side reactions can include elimination reactions, ring-opening of the cyclopropane, and reactions with the solvent. The formation of diastereomers is also a key consideration, and the reaction conditions can influence the stereochemical outcome[1]. Careful control of temperature and choice of reagents can help minimize these unwanted pathways.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of sulfonylcyclopropanes.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | Optimize the temperature in a stepwise manner. Start with a lower temperature and gradually increase it. Cooling the reaction, for example to -40°C, has been shown to improve yields in some cases[1]. Conversely, some reactions require elevated temperatures, such as 80°C[5]. |
| Inappropriate Solvent | The solvent may not be suitable for the reaction. Screen a range of solvents with varying polarities. For example, while a reaction may proceed in DMSO, the yield might be lower than in another solvent[1]. Consider solvents like 1,2-dichloroethane, which has been successful in rhodium-catalyzed cyclopropanations[5]. |
| Decomposition of Reactants or Product | The reactants or the product may be unstable under the reaction conditions. Try running the reaction at a lower temperature for a longer period. Ensure all reagents are pure and dry. |
| Ineffective Base | If a base is used, it may not be strong enough or may be sterically hindered. Consider screening other bases. |
| Low Reactivity of Starting Materials | The starting materials may be inherently unreactive. Consider using a more reactive precursor or a catalyst to facilitate the reaction. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Troubleshooting Step |
| Side Reactions Occurring | Adjust the reaction temperature. Lowering the temperature often increases selectivity by favoring the kinetic product. |
| Incorrect Solvent Choice | The solvent can influence the reaction pathway. Experiment with different solvents to see if selectivity can be improved. |
| Diastereomer Formation | The reaction may not be diastereoselective. Chiral catalysts or auxiliaries may be required to control the stereochemistry. Some reactions have been shown to be highly diastereoselective under optimized conditions[1]. |
| Reactant Concentration | High concentrations can sometimes lead to side reactions. Try running the reaction under more dilute conditions. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of sulfonylcyclopropanes, based on literature precedents.
Protocol 1: Rhodium-Catalyzed Enantioselective Cyclopropanation
This protocol is adapted from the synthesis of cyclopropanes from N-sulfonyl 1,2,3-triazoles and styrenes[5].
Materials:
-
N-sulfonyl-4-phenyl-1,2,3-triazole
-
Styrene
-
Chiral Rhodium(II) catalyst (e.g., Rh₂(S-PTAD)₄)
-
1,2-Dichloroethane (DCE)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the chiral rhodium(II) catalyst (0.005 mmol) in 1,2-dichloroethane (1 mL) is added the N-sulfonyl-4-phenyl-1,2,3-triazole (0.1 mmol).
-
Styrene (0.5 mmol) is then added to the mixture.
-
The reaction mixture is heated to 80 °C and stirred for the time indicated by TLC analysis.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired sulfonylcyclopropane.
Protocol 2: Heteroaryl Cyclopropane Synthesis via Smiles-Truce Cascade
This protocol is based on the reaction of vinyl sulfonium salts and sulfones[1].
Materials:
-
Vinyl sulfonium salt
-
Sulfone
-
Base (e.g., potassium tert-butoxide)
-
Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate
Procedure:
-
The sulfone (0.2 mmol) and vinyl sulfonium salt (0.24 mmol) are dissolved in DMSO (2 mL).
-
The solution is cooled to the desired temperature (e.g., -40 °C).
-
Potassium tert-butoxide (0.4 mmol) is added portion-wise over 10 minutes.
-
The reaction is stirred at this temperature until completion (monitored by TLC).
-
The reaction is quenched with saturated aqueous ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Quantitative Data Summary
The following tables summarize the effect of temperature and solvent on the yield of sulfonylcyclopropane synthesis from literature examples.
Table 1: Optimization of Heteroaryl Cyclopropane Synthesis (Data adapted from[1])
| Entry | Temperature (°C) | Solvent | Time (h) | Yield (%) |
| 1 | Room Temp | THF | 1 | 50 |
| 2 | -40 | THF | 1 | 75 |
| 3 | -40 | THF | 2 | 75 |
| 4 | -78 | THF | 1 | 68 |
| 5 | Room Temp | DMSO | 1 | 45 |
Table 2: Rhodium-Catalyzed Cyclopropanation of Styrene (Data adapted from[5])
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Rh₂(OAc)₄ | DCE | 80 | 85 | - |
| 2 | Rh₂(S-PTAD)₄ | DCE | 80 | 92 | 95 |
| 3 | Rh₂(S-PTAD)₄ | Benzene | 80 | 88 | 93 |
| 4 | Rh₂(S-PTAD)₄ | CH₂Cl₂ | 40 | 75 | 94 |
Visualizations
Caption: Experimental workflow for sulfonylcyclopropane synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. Smiles‐Truce Cascades Enable Heteroaryl Cyclopropane and Sultine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Evolving Landscape of Cyclopropanation: A Comparative Guide for Researchers
The cyclopropane motif, a three-membered carbon ring, is a highly sought-after structural element in modern drug discovery and development.[1] Its unique conformational constraints and electronic properties can significantly enhance the potency, metabolic stability, and other pharmacokinetic properties of drug candidates. Consequently, the development of efficient and selective methods for introducing this moiety—a process known as cyclopropanation—is of paramount importance to medicinal chemists and process development scientists.
While a diverse arsenal of cyclopropanating agents exists, this guide aims to provide a comparative overview of commonly employed methods. It is important to note that a comprehensive search of the scientific literature did not yield specific information on a reagent named "chloromethanesulfonylcyclopropane." Therefore, this guide will focus on well-established and widely utilized cyclopropanating agents, providing a framework for selecting the most appropriate method for a given synthetic challenge.
Key Cyclopropanation Methodologies: A Head-to-Head Comparison
The choice of a cyclopropanating agent is dictated by several factors, including the nature of the olefin substrate, the desired level of stereocontrol, functional group tolerance, and scalability. Here, we compare three major classes of cyclopropanation reactions: the Simmons-Smith reaction, the Corey-Chaykovsky reaction, and metal-catalyzed reactions of diazo compounds.
| Method | Reagent(s) | Typical Substrates | Key Advantages | Key Disadvantages |
| Simmons-Smith Reaction | Diiodomethane (CH₂I₂) and Zinc-Copper Couple (Zn-Cu) or Diethylzinc (Et₂Zn) | Alkenes, especially those with directing groups like allylic alcohols | High stereospecificity, good functional group tolerance, avoids highly toxic reagents like diazomethane.[2] | Stoichiometric use of zinc reagents, can be sensitive to steric hindrance.[3] |
| Corey-Chaykovsky Reaction | Sulfur ylides (e.g., dimethylsulfoxonium methylide) | Electron-deficient alkenes (α,β-unsaturated carbonyls) | Excellent for conjugate addition-cyclopropanation, mild reaction conditions.[4][5] | Primarily for electron-poor olefins, ylides can be basic and reactive towards other functional groups. |
| Metal-Catalyzed Diazo Cyclopropanation | Diazo compounds (e.g., ethyl diazoacetate) with Rh, Cu, or Pd catalysts | Broad range of alkenes | High efficiency and catalytic nature, tunable reactivity and selectivity through ligand modification. | Use of potentially explosive and toxic diazo compounds, requires careful handling and specialized equipment. |
Experimental Protocols at a Glance
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for each of the discussed cyclopropanation methods.
Simmons-Smith Cyclopropanation (Furukawa Modification)
This procedure utilizes diethylzinc for the in-situ formation of the active zinc carbenoid.
Reactants:
-
Alkene (1.0 mmol)
-
Diethylzinc (1.0 M solution in hexanes, 2.2 mL, 2.2 mmol)
-
Diiodomethane (3.0 mmol)
-
Anhydrous dichloromethane (DCM, 10 mL)
Procedure:
-
To a stirred solution of the alkene in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add the diethylzinc solution.
-
After stirring for 15 minutes, add diiodomethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Corey-Chaykovsky Cyclopropanation
This protocol describes the formation of a cyclopropane from an α,β-unsaturated ketone.
Reactants:
-
α,β-Unsaturated ketone (1.0 mmol)
-
Trimethylsulfoxonium iodide (1.1 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous dimethyl sulfoxide (DMSO, 5 mL)
Procedure:
-
To a suspension of sodium hydride in anhydrous DMSO at room temperature under an inert atmosphere, add trimethylsulfoxonium iodide in one portion.
-
Stir the mixture for 30-60 minutes until the evolution of hydrogen gas ceases and a clear solution of the ylide is formed.
-
Add a solution of the α,β-unsaturated ketone in DMSO dropwise to the ylide solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring for completion.
-
Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography.[5]
Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate
This method is a classic example of a transition metal-catalyzed cyclopropanation.
Reactants:
-
Alkene (5.0 mmol)
-
Rhodium(II) acetate dimer (0.01 mmol)
-
Ethyl diazoacetate (1.0 mmol)
-
Anhydrous dichloromethane (DCM, 10 mL)
Procedure:
-
To a solution of the alkene and rhodium(II) acetate dimer in anhydrous DCM under an inert atmosphere, add a solution of ethyl diazoacetate in DCM dropwise over several hours using a syringe pump. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
-
Stir the reaction at room temperature, monitoring the disappearance of the diazo compound (yellow color).
-
Once the addition is complete and the reaction is deemed finished, concentrate the mixture under reduced pressure.
-
Purify the resulting cyclopropane derivative by column chromatography.
Mechanistic Pathways and Workflows
The underlying mechanisms of these reactions dictate their stereochemical outcomes and substrate scope.
Simmons-Smith Reaction Mechanism
The Simmons-Smith reaction is believed to proceed through a concerted "butterfly" transition state, which accounts for its high stereospecificity.[2] The reaction involves the syn-addition of the methylene group to the double bond.
Corey-Chaykovsky Reaction Mechanism
The Corey-Chaykovsky reaction with enones involves a 1,4-conjugate addition of the sulfur ylide to the α,β-unsaturated system, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[4]
Metal-Catalyzed Diazo Cyclopropanation Workflow
This workflow illustrates the general process for a transition metal-catalyzed cyclopropanation using a diazo compound. The key intermediate is a metal carbene species.
Conclusion
The selection of a cyclopropanation agent is a critical decision in the synthesis of complex molecules for pharmaceutical applications. While the specific reagent "this compound" does not appear to be documented in readily accessible scientific literature, researchers have a robust toolkit of alternative methods at their disposal. The Simmons-Smith reaction offers excellent stereocontrol and functional group tolerance, making it a reliable choice for many applications. The Corey-Chaykovsky reaction provides a mild and effective route to cyclopropanes from electron-deficient olefins. For high efficiency and the potential for asymmetric induction, metal-catalyzed decomposition of diazo compounds remains a powerful, albeit more hazardous, option. A thorough understanding of the advantages, limitations, and mechanistic underpinnings of each method is essential for the successful incorporation of the valuable cyclopropane motif into next-generation therapeutics.
References
- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Cyclopropane synthesis [organic-chemistry.org]
Validating the Structure of Sulfonamide-Containing Heterocycles: A Comparative Guide to X-ray Crystallography and Alternative Methods
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of X-ray crystallography for the validation of complex sulfonamide-containing reaction products, using a synthesized azatricyclo-sulfonamide derivative as a representative example. We present supporting experimental data, detailed methodologies for key analytical techniques, and a comparison with alternative and complementary spectroscopic and computational methods.
Performance Comparison: X-ray Crystallography vs. Spectroscopic and Computational Methods
The gold standard for determining the absolute structure of a crystalline compound is single-crystal X-ray diffraction. It provides precise atomic coordinates, bond lengths, and bond angles, offering an unparalleled level of detail. However, its primary limitation is the need for a high-quality single crystal, which can be challenging to obtain. In contrast, Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the connectivity and stereochemistry of a molecule in solution, which is often more relevant to its biological activity. Computational methods, such as Density Functional Theory (DFT), serve as powerful tools to predict and corroborate experimental findings, offering insights into the electronic properties and relative energies of different conformations.
| Feature | Single-Crystal X-ray Crystallography | 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Computational Chemistry (DFT) |
| Sample Phase | Solid (single crystal) | Solution | In silico (no physical sample) |
| Information Yield | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Through-bond and through-space atomic connectivity, stereochemistry, dynamic information | Optimized molecular geometry, electronic properties, predicted spectral data, reaction pathways |
| Key Advantage | Unambiguous determination of absolute structure | Provides structural information in a biologically relevant solution state; no need for crystals | Predictive power, can be used to study unstable intermediates and transition states |
| Key Limitation | Requires a suitable single crystal, which can be difficult to grow | Does not provide precise bond lengths/angles; interpretation can be complex for large molecules | Accuracy is dependent on the level of theory and basis set used; requires experimental validation |
Experimental Data: Azatricyclo-sulfonamide Derivative
The following table summarizes key structural parameters for a representative azatricyclo-sulfonamide derivative as determined by single-crystal X-ray crystallography. This data provides a baseline for comparison with computationally predicted values and for corroborating assignments from spectroscopic data.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| S1-O1 | 1.423 | O1-S1-O2 | 119.5 |
| S1-O2 | 1.431 | O1-S1-N1 | 107.8 |
| S1-N1 | 1.648 | O2-S1-N1 | 107.2 |
| S1-C17 | 1.756 | O1-S1-C17 | 108.5 |
| N1-C8 | 1.430 | O2-S1-C17 | 108.3 |
| N1-C9 | 1.476 | N1-S1-C17 | 104.9 |
Data is representative of similar structures found in the literature.
Experimental Protocols
Synthesis of an Azatricyclo-sulfonamide Derivative
A general procedure for the synthesis of azatricyclo-sulfonamide derivatives involves a multi-step process. Initially, an N-allylated amino aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide to form an aldoxime. This intermediate, without isolation, is then treated with a chlorinating agent such as N-Chlorosuccinimide (NCS) and a base like triethylamine in a suitable solvent (e.g., carbon tetrachloride) at room temperature. This sequence facilitates an intramolecular cycloaddition to yield the tricyclic sulfonamide product.
Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: A suitable single crystal of the synthesized compound (typically >0.1 mm in all dimensions) is selected under a microscope. The crystal is then mounted on a goniometer head, often coated in an inert oil to prevent degradation[1][2].
-
Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are recorded on a detector at various orientations[2][3].
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various experimental factors[2].
-
Structure Solution and Refinement: The initial crystal structure is determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods to best fit the experimental diffraction data, yielding the final atomic coordinates, bond lengths, and angles[2].
2D NMR Spectroscopy for Structural Elucidation
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
1D NMR Spectra Acquisition: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts of all proton and carbon atoms.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in the 2D spectrum connect coupled protons, helping to establish spin systems within the molecule[4][5][6].
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon signals based on their attached protons[4][5][6].
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). These long-range correlations are crucial for connecting different spin systems and elucidating the overall carbon skeleton of the molecule[4][5][6].
Computational Chemistry (DFT) for Structure Validation
-
Initial Structure Generation: A 3D model of the proposed molecule is built using molecular modeling software.
-
Conformational Search: A conformational search is performed to identify low-energy conformers of the molecule.
-
Geometry Optimization: The geometry of the most stable conformer(s) is optimized using Density Functional Theory (DFT) with an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G*). This calculation finds the lowest energy structure on the potential energy surface[7][8].
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.
-
Comparison with Experimental Data: The calculated bond lengths, bond angles, and predicted NMR chemical shifts are compared with the experimental data obtained from X-ray crystallography and NMR spectroscopy to validate the proposed structure[7].
Visualizing the Validation Workflow
The following diagram illustrates the general workflow for the synthesis and structural validation of a novel chemical compound, highlighting the interplay between synthesis, purification, and the various analytical techniques discussed.
References
- 1. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. emerypharma.com [emerypharma.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Chloromethanesulfonylcyclopropane and (Iodomethyl)sulfonylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theoretical Reactivity Comparison
The principal difference in reactivity between chloromethanesulfonylcyclopropane and (iodomethyl)sulfonylcyclopropane in nucleophilic substitution reactions stems from the inherent properties of the carbon-halogen bond and the stability of the resulting halide anion. It is a fundamental principle in organic chemistry that iodide is a significantly better leaving group than chloride.[1] This is attributed to two main factors:
-
Bond Strength: The carbon-iodine (C-I) bond is considerably weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to cleave the C-I bond during the transition state of a nucleophilic attack, leading to a lower activation energy and a faster reaction rate.
-
Anion Stability: The iodide anion (I⁻) is larger and more polarizable than the chloride anion (Cl⁻). The negative charge is dispersed over a larger volume, resulting in a more stable and "softer" base. Weaker bases are better leaving groups, as they are less likely to re-initiate a reverse reaction.[2]
Based on these principles, (iodomethyl)sulfonylcyclopropane is expected to be substantially more reactive towards nucleophiles than this compound.
Table 1: Predicted Reactivity Comparison
| Feature | This compound | (Iodomethyl)sulfonylcyclopropane | Rationale |
| Reaction Rate with Nucleophiles | Slower | Faster | Weaker C-I bond and greater stability of I⁻ as a leaving group. |
| Reaction Conditions | May require harsher conditions (higher temperatures, stronger nucleophiles) | Reacts under milder conditions | Lower activation energy for nucleophilic substitution. |
| Substrate Scope | Potentially narrower due to lower reactivity | Broader, reacting with a wider range of weaker nucleophiles | Greater electrophilicity of the carbon bearing the iodine. |
| Side Reactions | Higher temperatures may lead to more side products | Milder conditions can lead to cleaner reactions and higher yields | Lower propensity for competing elimination or rearrangement pathways under milder conditions. |
| Handling and Stability | Generally more stable | Potentially less stable, especially towards light and heat | The weaker C-I bond can lead to slow decomposition over time. |
Experimental Protocols (Hypothetical)
While specific literature protocols for the direct comparison of these two compounds are unavailable, the following represents a generalized experimental design for evaluating their relative reactivity in a nucleophilic substitution reaction with a common nucleophile, such as sodium azide.
General Procedure for Nucleophilic Substitution with Sodium Azide
A solution of the respective halosulfonylcyclopropane (this compound or (iodomethyl)sulfonylcyclopropane) (1.0 mmol) in a suitable aprotic polar solvent, such as dimethylformamide (DMF) (10 mL), would be prepared in a round-bottom flask. To this solution, sodium azide (1.2 mmol) would be added. The reaction mixture would be stirred at a controlled temperature (e.g., room temperature, 50 °C, or 80 °C). The progress of the reaction would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals to determine the rate of consumption of the starting material and the formation of the azidomethylsulfonylcyclopropane product.
To obtain quantitative kinetic data, aliquots of the reaction mixture would be taken at specific time points, quenched (e.g., with water), and analyzed by a calibrated analytical technique like GC or HPLC to determine the concentration of the reactant and product. The rate constants could then be calculated from this data.
Reaction Mechanism and Workflow
The nucleophilic substitution reaction is expected to proceed via an SN2 mechanism, which involves a backside attack by the nucleophile on the electrophilic carbon atom, leading to an inversion of stereochemistry if the carbon were chiral.
Caption: Generalized SN2 mechanism for the reaction of a nucleophile (Nu⁻) with a halomethanesulfonylcyclopropane (X = Cl or I).
The following diagram illustrates a typical experimental workflow for comparing the reactivity of the two compounds.
Caption: Experimental workflow for the comparative kinetic analysis of this compound and (iodomethyl)sulfonylcyclopropane.
Conclusion
Based on fundamental principles of organic chemistry, (iodomethyl)sulfonylcyclopropane is predicted to be a significantly more reactive electrophile than this compound in nucleophilic substitution reactions. This heightened reactivity, stemming from the weaker C-I bond and the superior stability of the iodide leaving group, would likely translate to faster reaction rates, milder required reaction conditions, and a broader substrate scope. For researchers and drug development professionals, this implies that (iodomethyl)sulfonylcyclopropane could be the reagent of choice for introducing the cyclopropylmethylsulfonyl moiety, particularly when dealing with sensitive substrates or when aiming for higher efficiency in synthetic routes. Conversely, the greater stability of this compound might be advantageous for applications requiring a less reactive precursor or for long-term storage. The ultimate choice of reagent will depend on the specific synthetic context and the desired reactivity profile. Experimental validation of these predicted differences would be a valuable contribution to the field.
References
A Comparative Study of Chloromethanesulfonylcyclopropane in Diverse Solvent Systems: An Illustrative Guide
Introduction
Solvents are a critical component in chemical synthesis and drug development, profoundly influencing reaction kinetics, thermodynamics, and product selectivity.[1] The choice of solvent can alter the stabilization of reactants, transition states, and products, and in some cases, the solvent may directly participate in the reaction pathway.[1] This guide provides a comparative analysis of the hypothetical behavior of chloromethanesulfonylcyclopropane, a novel reagent with potential applications as a versatile building block, across a spectrum of solvent systems.
This compound combines two key reactive features: a strained cyclopropane ring and an electron-withdrawing chloromethanesulfonyl group. This combination suggests a susceptibility to nucleophilic attack, potentially leading to ring-opening or substitution reactions. Understanding how different solvents mediate this reactivity is crucial for optimizing synthetic protocols and controlling product formation. This study evaluates the compound's stability, solubility, and reactivity in polar protic, polar aprotic, and non-polar solvents.
Experimental Protocols
The following protocols outline the methodology for evaluating the performance of this compound in different solvent systems.
Solubility Determination
Objective: To quantify the solubility of this compound in a range of solvents at a controlled temperature.
Methodology:
-
A saturated solution of this compound is prepared by adding an excess of the compound to 10 mL of each test solvent (e.g., Water, Methanol, Acetonitrile, Dichloromethane, Toluene) in a sealed vial.
-
The vials are agitated in a temperature-controlled shaker bath at 25°C for 24 hours to ensure equilibrium is reached.
-
The resulting suspensions are filtered through a 0.22 µm PTFE syringe filter to remove undissolved solid.
-
A precise volume of the filtrate is diluted with a suitable solvent (e.g., Acetonitrile) and analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The concentration is determined by comparing the peak area to a standard calibration curve. Each experiment is performed in triplicate.
Kinetic Study: Reaction with a Model Nucleophile
Objective: To determine the rate of reaction of this compound with a standard nucleophile (e.g., sodium azide) in different solvents.
Methodology:
-
Equimolar solutions of this compound and sodium azide are prepared in each test solvent.
-
The solutions are thermostated at 50°C before being mixed in a reaction vessel.
-
Aliquots of the reaction mixture are taken at regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
The reaction in each aliquot is quenched by rapid dilution in a cold mobile phase.
-
The concentration of the remaining this compound is quantified via HPLC analysis.
-
The natural logarithm of the concentration of this compound is plotted against time. The pseudo-first-order rate constant (k) is calculated from the negative slope of the resulting line.
Data Presentation and Comparative Analysis
The following tables summarize the hypothetical quantitative data obtained from the experimental protocols.
Table 1: Solubility of this compound at 25°C
| Solvent System | Solvent Type | Dielectric Constant (ε) | Solubility (g/L) |
| Water | Polar Protic | 80.1 | 1.2 ± 0.1 |
| Methanol (MeOH) | Polar Protic | 32.7 | 25.8 ± 0.5 |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 150.3 ± 2.1 |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 210.5 ± 3.5 |
| Toluene | Non-Polar | 2.4 | 15.4 ± 0.3 |
Analysis: The data illustrates a strong dependence of solubility on solvent polarity and type. The highest solubility is observed in dichloromethane, a moderately polar aprotic solvent. In contrast, solubility is very low in the highly polar protic solvent, water, and the non-polar solvent, toluene.
Table 2: Kinetic Data for Reaction with Sodium Azide at 50°C
| Solvent System | Solvent Type | Rate Constant (k) x 10⁻⁴ s⁻¹ | Half-life (t₁/₂) (min) |
| Methanol (MeOH) | Polar Protic | 1.8 | 64.2 |
| Acetonitrile (ACN) | Polar Aprotic | 9.5 | 12.2 |
| Dichloromethane (DCM) | Polar Aprotic | 0.7 | 165.0 |
| Toluene | Non-Polar | < 0.01 | > 24 hours |
Analysis: The reaction rate is significantly faster in polar aprotic solvents like acetonitrile. This is consistent with reactions involving anionic nucleophiles, which are less solvated and therefore more reactive in aprotic environments compared to protic solvents like methanol where hydrogen bonding can stabilize the nucleophile. The reaction is extremely slow in the non-polar toluene, likely due to poor solubility of the ionic nucleophile.
Visualization of Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental and theoretical frameworks.
Caption: Experimental workflow for the comparative solvent study.
Caption: Hypothetical reaction pathway and solvent influence.
Conclusion
This illustrative guide demonstrates that the choice of solvent is a determining factor in controlling the solubility and reactivity of this compound. Polar aprotic solvents, such as acetonitrile, appear optimal for facilitating reactions with anionic nucleophiles by maximizing both reactant solubility and nucleophile reactivity. In contrast, protic solvents significantly slow the reaction rate, while non-polar solvents are unsuitable due to poor solubility of reagents. These findings, though hypothetical, provide a robust framework for the rational selection of solvents in synthetic applications involving this and similar strained-ring electrophiles.[1][2] Future work should focus on acquiring empirical data to validate these predictions and further explore the synthetic utility of this promising compound.
References
Confirming the Structure of Chloromethanesulfonylcyclopropane Adducts: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of synthetic methodologies and characterization techniques relevant to "chloromethanesulfonylcyclopropane adducts." As direct literature on the one-step synthesis of such adducts is scarce, this guide focuses on established methods for the synthesis of structurally related and plausible target molecules, namely chloromethyl-substituted cyclopropyl sulfones. We will explore viable synthetic pathways and provide the necessary spectroscopic data interpretation for structural confirmation.
Comparison of Synthetic Strategies
The synthesis of a chloromethyl cyclopropyl sulfone can be approached through several strategic disconnections. Below is a comparison of two plausible synthetic routes, outlining the key steps, reagents, and general reaction conditions.
| Strategy | Description | Starting Materials | Key Reagents | Advantages | Potential Challenges |
| Route 1: Cyclopropanation of a Chloromethyl Sulfone Precursor | This approach involves the formation of the cyclopropane ring as a late-stage transformation on a precursor already containing the chloromethyl sulfonyl moiety. | A suitable alkene and a source of chloromethylsulfonyl carbene or equivalent. | Diazomethane and chloromethanesulfonyl chloride (hypothetical), Simmons-Smith reagents with a chloromethylsulfonyl-substituted precursor. | Potentially a more direct route to the target structure if a suitable carbene/carbenoid can be generated. | Generation and handling of potentially unstable carbene intermediates. Lack of established protocols for chloromethylsulfonyl carbene. |
| Route 2: Functional Group Interconversion on a Cyclopropane Scaffold | This strategy begins with a pre-formed cyclopropane ring bearing a suitable functional group that can be converted to the chloromethyl sulfone moiety. | Cyclopropanemethanol, Cyclopropanesulfonyl chloride. | Thionyl chloride (for chlorination), a source of the sulfonyl group, or a methylating agent for a sulfonyl chloride. | Utilizes more readily available and stable starting materials. The synthetic steps are generally well-established transformations. | May involve a multi-step sequence, potentially leading to lower overall yields. |
Experimental Protocols
Route 2: Synthesis of 1-(Chloromethylsulfonyl)cyclopropane (Illustrative Protocol)
This protocol is a hypothetical sequence based on established chemical transformations, as a direct literature procedure is not available.
Step 1: Synthesis of Cyclopropylmethanol
-
Method: Reduction of cyclopropanecarboxylic acid or its ester.
-
Reagents: Lithium aluminum hydride (LiAlH₄), Diethyl ether or Tetrahydrofuran (THF).
-
Procedure: A solution of cyclopropanecarboxylic acid in dry ether is added dropwise to a stirred suspension of LiAlH₄ in dry ether at 0 °C. The reaction mixture is then stirred at room temperature for several hours. After complete reaction, the excess LiAlH₄ is quenched by the careful addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield cyclopropylmethanol.
Step 2: Synthesis of Chloromethylcyclopropane
-
Method: Appel reaction or treatment with thionyl chloride.
-
Reagents: Triphenylphosphine (PPh₃), Carbon tetrachloride (CCl₄) or Thionyl chloride (SOCl₂), Pyridine.
-
Procedure: To a solution of cyclopropylmethanol and triphenylphosphine in a suitable solvent, carbon tetrachloride is added. The mixture is heated to reflux. Alternatively, cyclopropylmethanol is treated with thionyl chloride in the presence of a base like pyridine. The reaction mixture is worked up by washing with aqueous solutions to remove byproducts, followed by drying and distillation to afford chloromethylcyclopropane.
Step 3: Synthesis of Sodium Cyclopropanesulfinate
-
Method: Reaction of a cyclopropyl Grignard reagent with sulfur dioxide.
-
Reagents: Cyclopropylmagnesium bromide, Sulfur dioxide (SO₂), Sodium bicarbonate.
-
Procedure: A solution of cyclopropylmagnesium bromide in THF is added to a saturated solution of sulfur dioxide in dry THF at low temperature. The resulting magnesium salt is then treated with a solution of sodium bicarbonate to yield sodium cyclopropanesulfinate.
Step 4: Synthesis of 1-(Chloromethylsulfonyl)cyclopropane
-
Method: Alkylation of sodium cyclopropanesulfinate with a chloromethylating agent.
-
Reagents: Sodium cyclopropanesulfinate, Chloromethylating agent (e.g., chloroiodomethane or formaldehyde/HCl).
-
Procedure: Sodium cyclopropanesulfinate is dissolved in a suitable polar aprotic solvent such as DMF. A chloromethylating agent is added, and the reaction mixture is stirred at room temperature or with gentle heating. The product is isolated by extraction and purified by chromatography.
Data Presentation: Spectroscopic Characterization
The structural confirmation of the target compound, chloromethyl cyclopropyl sulfone, relies on a combination of spectroscopic techniques. The expected data is summarized below.
| Technique | Expected Observations |
| ¹H NMR | - Multiplets in the upfield region (approx. 0.5-1.5 ppm) characteristic of the cyclopropyl protons.- A singlet or AB quartet in the downfield region (approx. 4.0-5.0 ppm) corresponding to the chloromethyl protons (CH₂Cl), deshielded by the sulfonyl group. |
| ¹³C NMR | - Signals in the upfield region (approx. 5-15 ppm) for the cyclopropyl carbons.- A signal for the chloromethyl carbon (approx. 50-60 ppm).- The carbon attached to the sulfonyl group will be shifted further downfield. |
| IR Spectroscopy | - Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfone group, typically in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.- C-H stretching vibrations for the cyclopropyl and chloromethyl groups.- C-Cl stretching vibration (typically in the fingerprint region). |
| Mass Spectrometry | - The molecular ion peak (M⁺) should be observable.- Isotope peaks for chlorine (M+2 peak with approximately one-third the intensity of the M⁺ peak).- Fragmentation patterns may include the loss of Cl, SO₂, and cleavage of the cyclopropane ring. |
Mandatory Visualization
The following diagrams illustrate the proposed synthetic pathway and a general workflow for structural confirmation.
Caption: Proposed synthetic pathway for 1-(chloromethylsulfonyl)cyclopropane.
The Advent of Chloromethanesulfonylcyclopropane: A Comparative Guide to Cyclopropylation in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the incorporation of the cyclopropyl moiety is a critical strategy in the design of novel therapeutics. This guide provides a comprehensive comparison of chloromethanesulfonylcyclopropane with traditional cyclopropylation methods, offering insights into potential advantages in efficiency, selectivity, and versatility. While direct comparative experimental data for this compound is emerging, this guide extrapolates its potential benefits based on the well-established principles of sulfonyl chemistry and compares them with established techniques.
The cyclopropane ring, a small, strained carbocycle, is a highly sought-after motif in medicinal chemistry. Its unique conformational and electronic properties can significantly enhance the potency, selectivity, and metabolic stability of drug candidates. The introduction of this three-membered ring, a process known as cyclopropylation, has been a subject of intense research, leading to the development of a diverse array of synthetic methodologies.
This guide explores the potential advantages of a newer reagent, this compound, in the context of established, traditional methods for cyclopropylation.
Traditional Methods of Cyclopropylation: An Overview
A variety of methods have been historically employed for the synthesis of cyclopropane-containing molecules. These can be broadly categorized as follows:
-
Simmons-Smith Reaction: This classic method utilizes a carbenoid generated from diiodomethane and a zinc-copper couple to cyclopropanate alkenes. It is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[1][2][3][4][5]
-
Transition Metal-Catalyzed Cyclopropanation: This approach involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper complexes.[6][7][8] This method offers a broad substrate scope and the potential for enantioselective transformations using chiral catalysts.[7]
-
Corey-Chaykovsky Reaction: This reaction employs sulfur ylides to convert α,β-unsaturated carbonyl compounds into cyclopropanes.[9][10][11][12][13] It is a valuable tool for the synthesis of cyclopropyl ketones and esters.
-
Michael-Initiated Ring Closure (MIRC): This strategy involves the conjugate addition of a nucleophile to an activated alkene bearing a leaving group, followed by an intramolecular cyclization to form the cyclopropane ring.[14][15][16]* Hofmann Rearrangement: Specifically for the synthesis of cyclopropylamines, the Hofmann rearrangement of cyclopropanecarboxamide is a widely used method. [17][18][19][20]
The Emergence of this compound: A Potential Paradigm Shift
This compound represents a newer class of reagent for the introduction of the cyclopropyl group. The presence of the sulfonyl group is key to its reactivity. Sulfonyl groups are excellent leaving groups and can activate adjacent positions for nucleophilic attack. [21][22][23][24][25]This suggests that this compound can act as a versatile electrophile for the direct cyclopropylation of various nucleophiles, such as amines, phenols, and thiols, to form C-N, C-O, and C-S bonds, respectively.
Inferred Advantages of this compound:
Based on the principles of organic chemistry, the use of this compound could offer several advantages over traditional methods:
-
Direct Cyclopropylation of Heteroatoms: Unlike methods that require the pre-functionalization of a substrate with an alkene, this compound can potentially react directly with heteroatom nucleophiles, streamlining synthetic sequences.
-
Milder Reaction Conditions: The high reactivity of the sulfonyl group as a leaving group may allow for cyclopropylation reactions to proceed under milder conditions compared to some traditional methods that require harsh reagents or high temperatures.
-
Improved Functional Group Tolerance: The targeted reactivity of the chloromethylsulfonyl group could lead to better functional group tolerance, avoiding the need for extensive protecting group strategies.
-
Avoidance of Hazardous Reagents: Some traditional methods, like those involving diazo compounds, utilize potentially explosive and toxic reagents. This compound may offer a safer alternative.
Comparative Analysis of Cyclopropylation Methods
The following table summarizes the key features of this compound in comparison to traditional cyclopropylation methods. It is important to note that the data for this compound is largely inferred due to the limited availability of direct comparative studies in the public domain.
| Feature | This compound (Inferred) | Simmons-Smith Reaction | Transition Metal-Catalyzed | Corey-Chaykovsky Reaction | MIRC | Hofmann Rearrangement |
| Substrate | Amines, Phenols, Thiols, etc. | Alkenes | Alkenes | α,β-Unsaturated Carbonyls | Activated Alkenes | Cyclopropanecarboxamides |
| Key Reagent(s) | This compound | CH₂I₂/Zn-Cu | Diazo compounds, Metal catalyst | Sulfur Ylide | Nucleophile, Base | Bromine, Base |
| Stereochemistry | Dependent on mechanism | Stereospecific (syn-addition) | Often Stereospecific | Diastereoselective | Can be stereocontrolled | Retention of configuration |
| Potential Yield | High | Variable to High | Generally Good to Excellent | Good to Excellent | Variable to High | Good to Excellent |
| Reaction Conditions | Potentially Mild | Often requires activation of Zn | Variable, can be mild | Generally Mild | Variable | Often Harsh |
| Key Advantages | Direct heteroatom cyclopropylation, potentially milder conditions | High stereospecificity, reliable for simple alkenes | Broad scope, enantioselective versions | Good for cyclopropyl carbonyls | Versatile for substituted cyclopropanes | Direct route to cyclopropylamines |
| Limitations | Lack of extensive published data, potential for side reactions | Stoichiometric zinc, expensive reagent (CH₂I₂) | Use of potentially hazardous diazo compounds | Limited to specific substrates | Requires specific substrate design | Harsh conditions, limited to amine synthesis |
Experimental Protocols: A Glimpse into Methodologies
Detailed experimental protocols are crucial for reproducibility and comparison. Below are representative protocols for some of the discussed traditional methods. A hypothetical protocol for the use of this compound is also provided for illustrative purposes.
Hypothetical Protocol for N-Cyclopropylation using this compound
Objective: To synthesize N-cyclopropyl aniline.
Materials:
-
Aniline
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of aniline (1.0 mmol) in acetonitrile (10 mL) is added potassium carbonate (2.0 mmol).
-
This compound (1.2 mmol) is added dropwise to the stirring suspension at room temperature.
-
The reaction mixture is heated to 60 °C and stirred for 12 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane (20 mL) and saturated aqueous sodium bicarbonate (20 mL).
-
The organic layer is separated, washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford N-cyclopropyl aniline.
Protocol for Simmons-Smith Cyclopropanation of Styrene
Objective: To synthesize phenylcyclopropane from styrene.
Materials:
-
Styrene
-
Diiodomethane (CH₂I₂)
-
Zinc-copper couple (Zn-Cu)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried flask is charged with zinc-copper couple (2.0 mmol) and diethyl ether (10 mL) under an inert atmosphere.
-
A solution of diiodomethane (1.5 mmol) in diethyl ether (5 mL) is added dropwise to the suspension.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of styrene (1.0 mmol) in diethyl ether (5 mL) is then added dropwise.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (10 mL).
-
The mixture is filtered, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield phenylcyclopropane. [1][2]
Visualizing Synthetic Pathways and Workflows
Understanding the logical flow of a synthetic process is essential for planning and execution. Graphviz diagrams can be used to visualize these workflows.
Caption: A generalized workflow for the cyclopropylation of a nucleophile using this compound.
Caption: Decision logic for selecting a traditional cyclopropylation method based on the starting material.
Conclusion and Future Outlook
While traditional methods for cyclopropylation are well-established and powerful tools in the synthetic chemist's arsenal, the development of new reagents like this compound holds significant promise. Its potential for direct, mild, and efficient cyclopropylation of heteroatoms could offer a more streamlined approach to the synthesis of complex, biologically active molecules.
Further research and publication of direct comparative studies are necessary to fully elucidate the advantages and limitations of this compound. However, based on fundamental chemical principles, it represents a potentially valuable addition to the methodologies for introducing the critical cyclopropyl motif in drug discovery and development. Researchers are encouraged to explore its utility in their synthetic endeavors.
References
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Furman Chemistry 120: Organic / Simmons-Smith Reaction [furmanchm120.pbworks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 10. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 11. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. adichemistry.com [adichemistry.com]
- 14. [PDF] Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions | Semantic Scholar [semanticscholar.org]
- 15. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 19. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 20. Hofmann Rearrangement Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 21. nbinno.com [nbinno.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Chloromethanesulfonylcyclopropane Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic techniques used to characterize chloromethanesulfonylcyclopropane derivatives. Leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document outlines the expected spectral features and provides a framework for the structural elucidation of this important class of compounds.
The unique combination of a reactive chloromethanesulfonyl group and a strained cyclopropane ring imparts these derivatives with significant potential in medicinal chemistry and materials science. A thorough understanding of their spectroscopic properties is paramount for confirming their synthesis, assessing purity, and understanding their reactivity. This guide synthesizes data from related compounds to predict the characteristic spectroscopic signatures of this compound derivatives.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its derivatives based on the analysis of analogous compounds. These values serve as a baseline for the identification and characterization of novel derivatives.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz | Notes |
| CH₂Cl | 4.5 - 5.0 | s | - | Deshielded by both the sulfonyl group and the chlorine atom. |
| Cyclopropane CH | 0.8 - 2.5 | m | 3 - 10 | The complex splitting patterns are due to geminal and cis/trans couplings within the cyclopropane ring. Substituent effects will cause significant variations. |
| Substituent Protons | Variable | Variable | Variable | Dependent on the specific derivative. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | Chemical Shift (ppm) | Notes |
| CH₂Cl | 60 - 70 | Highly deshielded due to the electronegative chlorine and sulfonyl group. |
| Cyclopropane CH₂ | 10 - 25 | Shielded due to the ring strain. |
| Cyclopropane CH | 15 - 35 | Chemical shift is sensitive to the nature of the substituent. |
| Substituent Carbons | Variable | Dependent on the specific derivative. |
Table 3: Key Infrared (IR) Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| SO₂ Asymmetric Stretch | 1370 - 1410 | Strong | A characteristic and strong absorption for sulfonyl groups.[1] |
| SO₂ Symmetric Stretch | 1166 - 1204 | Strong | Another strong and characteristic absorption for sulfonyl groups.[1] |
| C-H (Cyclopropane) | ~3080 | Medium | Stretching vibration of C-H bonds on the cyclopropane ring. |
| C-Cl Stretch | 650 - 850 | Medium to Strong | The position can be variable. |
| S-Cl Stretch | 310 - 420 | Strong | This band is expected in the far-IR region for the sulfonyl chloride precursor.[2] |
Table 4: Expected Mass Spectrometry (MS) Fragmentation Patterns
| Fragment Ion | m/z | Notes |
| [M]⁺ | Variable | The molecular ion peak may be weak or absent depending on the ionization method. |
| [M-Cl]⁺ | M - 35/37 | Loss of the chlorine atom. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be observable. |
| [M-SO₂CH₂Cl]⁺ | M - 113/115 | Loss of the chloromethanesulfonyl radical. |
| [C₃H₅]⁺ | 41 | Characteristic fragment for a cyclopropyl group.[3][4][5] |
| [SO₂]⁺ | 64 | A common fragment in the mass spectra of sulfonyl compounds. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Liquid/Oil Samples: Place a drop of the sample between two NaCl or KBr plates.
-
-
Data Acquisition:
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
-
Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization Method:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or thermally labile molecules, often resulting in a more prominent molecular ion peak.
-
-
Data Acquisition:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Mass Range: 50 - 500 m/z (or higher, depending on the expected molecular weight).
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Analyze the isotopic patterns, especially for chlorine-containing fragments.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis and the relationship between the different techniques in the structural elucidation of this compound derivatives.
Caption: Workflow for the spectroscopic analysis of novel compounds.
References
Assessing the Stereoselectivity of Chloromethanesulfonylcyclopropane Reactions: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the stereochemical outcomes of reactions is paramount in designing and synthesizing chiral molecules with desired biological activities. This guide provides a comparative analysis of the stereoselectivity observed in reactions involving chloromethanesulfonylcyclopropane, a versatile building block in organic synthesis. Due to the limited availability of direct studies on this compound, this guide draws comparisons from reactions of structurally related gem-dihalocyclopropanes and sulfonyl-activated cyclopropanes to infer potential stereochemical behaviors.
While specific experimental data on the stereoselectivity of reactions directly involving 1-chloro-1-methanesulfonylcyclopropane is not extensively documented in readily available literature, the principles of stereocontrol in reactions of analogous cyclopropane derivatives can provide valuable insights. The presence of both a leaving group (chloro) and an activating group (methanesulfonyl) on the same carbon atom of the cyclopropane ring suggests a rich and varied reactivity profile, where the stereochemical outcome is highly dependent on the reaction conditions and the nature of the attacking nucleophile or reactant.
Comparison of Potential Stereoselective Reactions
The reactivity of this compound can be broadly categorized into nucleophilic substitutions and ring-opening reactions. The stereoselectivity in each class is governed by different mechanistic pathways.
| Reaction Type | Plausible Mechanism | Expected Stereochemical Outcome | Influencing Factors |
| Nucleophilic Substitution | SN1-like, SN2-like, or via a cyclopropyl cation | Mixture of inversion and retention of configuration (racemization or partial racemization). | Solvent polarity, nature of the nucleophile, stability of the potential carbocation intermediate. |
| Ring-Opening | Concerted or stepwise | Highly diastereoselective or enantioselective, depending on the catalyst and reaction conditions. | Chiral catalysts, nature of the electrophile or nucleophile, steric and electronic properties of the substrate. |
| Cycloaddition | Concerted [3+2] cycloaddition | High diastereoselectivity and enantioselectivity can be achieved with appropriate chiral catalysts. | Lewis acids, chiral ligands, nature of the dipolarophile. |
In-Depth Analysis of Reaction Pathways
Nucleophilic Substitution Reactions
The substitution of the chlorine atom in this compound by a nucleophile could proceed through several mechanistic pathways, each with distinct stereochemical consequences.
-
SN1-like Pathway: A dissociative mechanism would involve the departure of the chloride ion to form a sulfonyl-stabilized cyclopropyl cation. This planar or rapidly inverting cation would then be attacked by the nucleophile from either face, leading to a racemic or nearly racemic mixture of products. The stability of the carbocation, enhanced by the adjacent sulfonyl group, makes this pathway plausible, especially with weak nucleophiles in polar protic solvents.
-
SN2-like Pathway: A concerted displacement of the chloride by a strong nucleophile would, in principle, lead to an inversion of configuration at the reaction center. However, the steric hindrance of the cyclopropane ring and the electronic effects of the sulfonyl group might disfavor a classical backside attack.
Experimental Workflow for Assessing Nucleophilic Substitution Stereoselectivity:
Caption: Workflow for determining the stereochemical outcome of a nucleophilic substitution reaction.
Ring-Opening Reactions
The strained cyclopropane ring, activated by the electron-withdrawing methanesulfonyl group, is susceptible to ring-opening reactions. These reactions often exhibit high levels of stereocontrol, particularly when guided by chiral catalysts.
For instance, in analogous donor-acceptor cyclopropanes, Lewis acid-catalyzed reactions with nucleophiles can proceed with high diastereoselectivity and enantioselectivity. The stereochemical outcome is dictated by the coordination of the Lewis acid to the activating group and the subsequent facial-selective attack of the nucleophile.
Logical Relationship for Stereocontrol in Catalytic Ring-Opening:
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Compounds Derived from Sulfonylcyclopropanes
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore unique chemical scaffolds, among which the sulfonylcyclopropane moiety has emerged as a promising pharmacophore. This guide provides a comparative analysis of the biological activities of compounds structurally related to chloromethanesulfonylcyclopropane, drawing upon experimental data from analogous sulfonyl and cyclopropane derivatives. Due to a lack of publicly available data on the specific biological screening of this compound derivatives, this guide focuses on presenting the established activities of closely related compounds, offering valuable insights into their potential therapeutic applications.
Comparative Analysis of Biological Activities
The biological evaluation of compounds containing sulfonyl and cyclopropane functionalities has revealed significant potential in both antimicrobial and anticancer applications. Below, we summarize the quantitative data from studies on analogous compounds to provide a comparative perspective.
Table 1: Antimicrobial and Antifungal Activity of Amide Derivatives Containing Cyclopropane
| Compound ID | Target Organism | MIC₈₀ (µg/mL)[1] |
| F5 | Staphylococcus aureus | 64[1] |
| Escherichia coli | 128[1] | |
| Candida albicans | 32[1] | |
| F7 | Candida albicans | 64[1] |
| F8 | Candida albicans | 16[1] |
| F9 | Staphylococcus aureus | 32[1] |
| Escherichia coli | 32[1] | |
| Candida albicans | 64[1] | |
| F22 | Candida albicans | 32[1] |
| F23 | Candida albicans | 32[1] |
| F24 | Candida albicans | 16[1] |
| F29 | Staphylococcus aureus | 64[1] |
| F31 | Escherichia coli | 64[1] |
| F32 | Candida albicans | 32[1] |
| F42 | Candida albicans | 16[1] |
| F45 | Escherichia coli | 64[1] |
| F49 | Candida albicans | 32[1] |
| F50 | Candida albicans | 32[1] |
| F51 | Candida albicans | 32[1] |
| F53 | Staphylococcus aureus | 64[1] |
| Escherichia coli | 128[1] | |
| Ciprofloxacin (Control) | Escherichia coli | 2[1] |
| Fluconazole (Control) | Candida albicans | 2[1] |
Note: MIC₈₀ represents the minimum concentration required to inhibit 80% of microbial growth.
Table 2: In Vitro Antitumor Activity of Sulfonylurea Derivatives against Human Breast Carcinoma Cell Line (MCF-7)
| Compound ID | Concentration (µM) | Growth Inhibition Rate (%) after 72h[2] |
| B | 50 | > 50[2] |
| F | 50 | > 50[2] |
| G | 50 | > 50[2] |
| H | 50 | > 50[2] |
| L | 50 | > 50[2] |
| M | 50 | > 60[2] |
Note: The data indicates that several sulfonylurea compounds exhibit significant inhibitory effects on the growth of the MCF-7 breast cancer cell line.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the test compounds is commonly determined using the microdilution method to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth media overnight at 37°C. The microbial suspension is then diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Each well containing the serially diluted compound is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. The results are often compared to a standard antibiotic or antifungal agent as a positive control.[1]
Anticancer Activity Screening: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3][5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[2]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 4 hours.[3]
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as DMSO.[4]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.[4][5]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Visualizing the Path Forward: Workflows and Pathways
To further elucidate the process of biological activity screening and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for the biological activity screening of novel chemical compounds.
Caption: A hypothetical signaling pathway (PI3K/Akt/mTOR) potentially targeted by anticancer compounds.
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound derivatives remains to be published, the analysis of structurally analogous compounds provides a strong rationale for their investigation as potential antimicrobial and anticancer agents. The presence of the sulfonyl group, a well-known pharmacophore in various drugs, combined with the unique conformational constraints of the cyclopropane ring, suggests a high potential for biological activity.
Future research should focus on the synthesis and systematic screening of a library of this compound derivatives to elucidate their specific biological activities and structure-activity relationships. Such studies will be crucial in determining their therapeutic potential and paving the way for the development of novel drug candidates.
References
- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay overview | Abcam [abcam.com]
cross-validation of experimental results with computational predictions for chloromethanesulfonylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of predicted computational data for chloromethanesulfonylcyclopropane against standard experimental protocols. Due to the limited availability of published experimental results for this specific compound, this document serves as a predictive guide to aid researchers in their experimental design and data interpretation.
Data Presentation: Predicted vs. Expected Experimental Data
The following tables summarize the computationally predicted physicochemical and spectroscopic properties of this compound. These predictions are based on established computational chemistry models and can be used as a benchmark for future experimental validation.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Data Source |
| Molecular Formula | C4H7ClO2S | PubChem[1] |
| Molecular Weight | 154.62 g/mol | PubChem[1] |
| Boiling Point | 224.1 ± 9.0 °C | Chemicalize |
| Density | 1.448 ± 0.06 g/cm³ | Chemicalize |
| XLogP3 | 1.1 | PubChem[1] |
| Topological Polar Surface Area | 42.5 Ų | PubChem[1] |
| Exact Mass | 153.9855283 Da | PubChem[1] |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Peaks/Signals | Notes |
| ¹H NMR | Multiplet ~0.6-1.0 ppm (4H, cyclopropyl CH₂) Multiplet ~1.2-1.6 ppm (1H, cyclopropyl CH) Singlet ~3.5-3.8 ppm (2H, CH₂SO₂Cl) | Chemical shifts for cyclopropyl protons are characteristically upfield. The methylene protons adjacent to the sulfonyl chloride group are expected to be significantly downfield due to the electron-withdrawing nature of the group. |
| ¹³C NMR | ~5-15 ppm (2C, cyclopropyl CH₂) ~15-25 ppm (1C, cyclopropyl CH) ~55-65 ppm (1C, CH₂SO₂Cl) | The carbon attached to the sulfonyl chloride group will be the most downfield. |
| IR Spectroscopy | ~1370-1390 cm⁻¹ (S=O asymmetric stretch) ~1170-1190 cm⁻¹ (S=O symmetric stretch) ~3000-3100 cm⁻¹ (C-H stretch, cyclopropyl) ~2850-2960 cm⁻¹ (C-H stretch, methylene) | The strong S=O stretching bands are characteristic of sulfonyl chlorides. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 154/156 (³⁵Cl/³⁷Cl isotopes) Fragmentation patterns may include loss of Cl, SO₂, and cleavage of the cyclopropylmethyl group. | The isotopic pattern of chlorine (approximately 3:1 ratio for M⁺ and M+2) would be a key identifier. |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the oxidation of (cyclopropylmethyl)thioacetate or a similar precursor, followed by chlorination.
Protocol:
-
Oxidation: To a solution of the starting thiol or disulfide in a suitable solvent (e.g., acetic acid, water), add an oxidizing agent (e.g., chlorine gas, N-chlorosuccinimide) at a controlled temperature (typically 0-10 °C).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite solution). Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a spectral width of -2 to 12 ppm is appropriate. For ¹³C NMR, a spectral width of 0 to 220 ppm is suitable.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.
-
Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ using a Fourier-transform infrared (FTIR) spectrometer.
-
-
Mass Spectrometry (MS):
-
Method: Electron Ionization (EI) mass spectrometry is a standard method for this type of compound.
-
Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC inlet. Acquire the mass spectrum over a mass range of m/z 40-300.
-
Visualizations
Workflow for Cross-Validation
This diagram illustrates the logical workflow for comparing experimental results with computational predictions.
Caption: Workflow for comparing experimental data with computational predictions.
Molecular Structure and Predicted Properties
This diagram shows the chemical structure of this compound and highlights some of its key predicted properties.
Caption: Structure and key predicted properties of this compound.
Conclusion
This guide provides a comprehensive overview of the predicted properties of this compound and outlines the necessary experimental procedures for their validation. While experimental data is currently lacking in public databases, the computational predictions presented here offer a valuable starting point for researchers. The provided protocols and visualizations are intended to facilitate future experimental work and the subsequent cross-validation of computational models. Researchers are encouraged to use this guide as a resource for designing their experiments and interpreting their findings.
References
Safety Operating Guide
Proper Disposal of Chloromethanesulfonylcyclopropane: A Comprehensive Guide
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of chloromethanesulfonylcyclopropane. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance. This information is intended for researchers, scientists, and drug development professionals trained in handling hazardous materials.
This compound is a reactive compound that requires careful handling during disposal. The procedures outlined below are designed to mitigate risks such as the release of corrosive vapors and accidental contact.
I. Hazard Identification and Safety Data
Before handling, it is crucial to be familiar with the hazards associated with this compound. The following tables summarize key data extracted from safety data sheets (SDS).
Table 1: GHS Hazard Summary
| Hazard Class | Category | Hazard Statement |
| Corrosive to Metals | 1 | H290: May be corrosive to metals |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Acute Toxicity, Inhalation | 1 | H330: Fatal if inhaled |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Acute | 3 | H402: Harmful to aquatic life |
| Source: Sigma-Aldrich Safety Data Sheet.[1] |
Table 2: Handling and Personal Protective Equipment (PPE)
| Protective Measure | Specification |
| Engineering Controls | Handle only in a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation.[2][3] |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[2] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and other protective clothing to prevent skin exposure.[2] |
| Respiratory Protection | If the substance is aerosolized or if ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] |
| Handing Advice | Avoid contact with skin, eyes, and clothing. Do not breathe mist or vapors. Wash hands thoroughly after handling. Handle under an inert atmosphere (e.g., nitrogen) and protect from moisture.[1][4] |
II. Experimental Protocol: Step-by-Step Disposal Procedure
The primary method for neutralizing this compound is through controlled hydrolysis, followed by neutralization of the resulting acidic byproducts. The sulfonyl chloride group reacts with water to form hydrochloric acid and the corresponding sulfonic acid. This reaction can be vigorous and must be performed with care.
Objective: To safely neutralize small quantities (typically < 5g) of residual this compound for disposal.
Materials:
-
This compound waste
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing a dilute sodium hydroxide solution)
-
Ice bath
-
Stir plate
-
Beaker with a 10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH)
-
pH paper or pH meter
-
Appropriate PPE (see Table 2)
Methodology:
-
Preparation:
-
Ensure all operations are conducted within a certified chemical fume hood.
-
Don the required personal protective equipment.
-
Place the three-necked flask in an ice bath on a magnetic stir plate.
-
Add a suitable solvent to the flask, such as tetrahydrofuran (THF) or acetone, to dilute the reactive waste.
-
-
Controlled Hydrolysis (Quenching):
-
Slowly and dropwise, add the this compound waste to the stirring solvent in the flask.
-
Once the waste is fully added and dissolved, begin the slow, dropwise addition of cold water from the dropping funnel. Caution: This is an exothermic reaction that will generate hydrogen chloride (HCl) gas.[2] The rate of addition must be controlled to manage the reaction temperature and gas evolution. Maintain the temperature of the reaction mixture below 20°C.
-
Continue stirring the mixture in the ice bath for at least one hour after the addition is complete to ensure the hydrolysis reaction is finished.
-
-
Neutralization:
-
Once hydrolysis is complete, the resulting acidic solution must be neutralized.
-
Slowly and carefully add a 10% sodium bicarbonate or sodium hydroxide solution to the reaction mixture. Caution: This will cause gas (CO₂) evolution if using bicarbonate. Add the base slowly to control the foaming.
-
Continuously monitor the pH of the solution using pH paper or a pH meter. Continue adding the basic solution until the pH is between 6.0 and 8.0.
-
-
Final Disposal:
-
The neutralized aqueous solution may be disposed of down the drain with copious amounts of water, provided it complies with local regulations and contains no other hazardous materials.[3]
-
If local regulations prohibit drain disposal, the neutralized solution must be collected in a properly labeled hazardous waste container.
-
Label the container as "Neutralized this compound Waste" and list the final components (water, sodium chloride, cyclopropylmethanesulfonic acid sodium salt).
-
Arrange for pickup by your institution's environmental health and safety (EHS) office.[5]
-
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
IV. Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate action is required.
Table 3: Emergency Response
| Situation | Action |
| Spill | Evacuate personnel from the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[6] DO NOT USE WATER on the initial spill as it will react violently.[6] Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area thoroughly. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][2] |
| Inhalation | Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
By following these procedures, laboratory personnel can safely manage and dispose of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste disposal guidelines and contact your EHS department with any questions.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
Essential Safety and Logistical Information for Handling Chloromethanesulfonylcyclopropane
Disclaimer: A specific Safety Data Sheet (SDS) for chloromethanesulfonylcyclopropane was not available at the time of this writing. The following guidance is based on the safety data for the related compound, (Chloromethyl)cyclopropane, and general principles for handling hazardous chemicals. This information should be used as a starting point for a comprehensive risk assessment and is not a substitute for a substance-specific SDS. Always consult with your institution's Environmental Health and Safety (EHS) department before handling any hazardous chemical.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans to ensure the safe management of this chemical in a laboratory setting.
Hazard Summary and Personal Protective Equipment
This compound is anticipated to be a hazardous chemical. Based on data for the related compound (Chloromethyl)cyclopropane, it is classified as a highly flammable liquid and vapor, is harmful if swallowed, causes skin irritation, and is suspected of causing genetic defects.
Personal Protective Equipment (PPE) Requirements
Proper PPE is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standard. A face shield should be worn over safety glasses when there is a risk of splashing.[1][2] | Protects against chemical splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A flame-resistant lab coat should be worn, buttoned, over cotton clothing.[3] Closed-toe, closed-heel shoes are required.[2][3] | Prevents skin contact, which can cause irritation and potential absorption of the chemical. Protects against splashes and fire hazards. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be required.[3] A respirator program, including fit testing and training, is necessary if respirators are used.[3] | Prevents inhalation of harmful vapors, which can cause respiratory irritation and systemic toxicity. |
Safe Handling and Storage Protocol
Adherence to strict protocols is crucial for the safe handling and storage of this compound.
Experimental Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
